SB-656104
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C25H30ClN3O3S |
|---|---|
Peso molecular |
488.0 g/mol |
Nombre IUPAC |
6-[(2R)-2-[2-[4-(4-chlorophenoxy)piperidin-1-yl]ethyl]pyrrolidin-1-yl]sulfonyl-1H-indole |
InChI |
InChI=1S/C25H30ClN3O3S/c26-20-4-6-22(7-5-20)32-23-11-16-28(17-12-23)15-10-21-2-1-14-29(21)33(30,31)24-8-3-19-9-13-27-25(19)18-24/h3-9,13,18,21,23,27H,1-2,10-12,14-17H2/t21-/m1/s1 |
Clave InChI |
QEGMGDYIJDZJCI-OAQYLSRUSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl |
SMILES isomérico |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SB656104; SB-656104; SB 656104; SB-656104A. |
Origen del producto |
United States |
Foundational & Exploratory
SB-656104: A Technical Guide to its Mechanism of Action as a Selective 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-656104 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions, including mood regulation, circadian rhythms, and sleep. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and in vivo pharmacological profile. The experimental methodologies employed in its characterization are described, and key signaling pathways and workflows are visually represented to facilitate a deeper understanding of its molecular interactions.
Introduction
The 5-HT7 receptor is a promising therapeutic target for various neuropsychiatric disorders. This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of this receptor and as a potential lead compound for drug development. Structurally, this compound is (6-((R)-2-[2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl]-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride).[1] Its development was the result of structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic profile of earlier 5-HT7 receptor antagonists like SB-269970-A.[2]
Core Mechanism of Action: 5-HT7 Receptor Antagonism
The primary mechanism of action of this compound is the competitive and selective blockade of the 5-HT7 receptor. This receptor is positively coupled to adenylyl cyclase via a Gs-protein.[3][4] Upon activation by the endogenous ligand serotonin (B10506) (5-HT), the 5-HT7 receptor initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP).[1] this compound binds to the 5-HT7 receptor, preventing the binding of serotonin and thereby inhibiting the downstream signaling pathway.
Signaling Pathway
The canonical signaling pathway of the 5-HT7 receptor and the inhibitory action of this compound are depicted in the following diagram.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
SB-656104: A Technical Whitepaper on a Selective 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-656104, chemically identified as 6-((R)-2-{2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl}-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride, is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor. Developed as a successor to earlier compounds like SB-269970-A, this compound exhibits an improved pharmacokinetic profile, making it a valuable tool for in vivo research into the physiological roles of the 5-HT7 receptor. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental data, and detailed methodologies for its characterization.
Introduction
The 5-HT7 receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase, is implicated in a variety of physiological processes within the central nervous system (CNS), including the regulation of circadian rhythms, sleep, mood, and cognition.[1] Consequently, selective antagonists of this receptor are of significant interest for their potential therapeutic applications in mood disorders, schizophrenia, and other neurological conditions.[1][2] this compound emerged from a focused structure-activity relationship (SAR) study aimed at improving the in vivo properties of the first generation of 5-HT7 antagonists.[3] Specifically, the replacement of a phenolic group with an indole (B1671886) moiety and modification of a piperidinyl methyl group led to the development of this compound, which demonstrates a longer half-life and favorable CNS penetration.[4]
Chemical Properties
-
Chemical Name: 6-((R)-2-{2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl}-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride
-
Molecular Formula: C25H30ClN3O3S
-
CAS Registry Number: 446020-51-5
Pharmacological Profile
Binding Affinity and Selectivity
This compound demonstrates high affinity for both human and rat 5-HT7 receptors. Radioligand binding studies have quantified its potent inhibition of [3H]-SB-269970 binding. The compound exhibits good selectivity for the 5-HT7 receptor over other serotonin (B10506) receptor subtypes, with the exception of the 5-HT1D receptor, for which it shows moderate affinity.
Table 1: Binding Affinity (pKi) of this compound at 5-HT7 Receptors
| Receptor Subtype | Species | pKi (mean ± SEM) |
| 5-HT7(a) | Human | 8.7 ± 0.1 |
| 5-HT7(b) | Human | 8.5 ± 0.2 |
| 5-HT7 | Rat (native) | 8.8 ± 0.2 |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Selectivity vs. 5-HT7(a) | Affinity (nM) |
| 5-HT1D | ~10-fold | 25.12 |
| 5-HT2A | >30-fold | 63.10 |
| 5-HT2B | >30-fold | 91.20 |
| Other 5-HT Receptors | >30-fold | - |
Functional Antagonism
In functional assays, this compound acts as a competitive antagonist at the 5-HT7 receptor. It effectively blocks the increase in cyclic AMP (cAMP) accumulation induced by the 5-HT7 agonist 5-carboxamidotryptamine (B1209777) (5-CT) in cells expressing the human 5-HT7(a) receptor.
Table 3: Functional Antagonist Activity of this compound
| Assay | Cell Line | pA2 Value |
| 5-CT-induced cAMP accumulation | h5-HT7(a)/HEK293 | 8.5 |
Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that this compound is a moderate clearance compound with good CNS penetration and a longer half-life compared to its predecessor, SB-269970-A.
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Value |
| Blood Clearance (CLb) | IV infusion | 58 ± 6 ml min⁻¹ kg⁻¹ |
| Steady-State Brain : Blood Ratio | IV infusion | 0.9 : 1 |
| Half-life (t1/2) | IP (10 mg kg⁻¹) | 1.4 h |
| Mean Brain Concentration (1h post-dose) | IP (10 mg kg⁻¹) | 0.80 µM |
| Mean Blood Concentration (1h post-dose) | IP (10 mg kg⁻¹) | 1.0 µM |
In Vivo Pharmacology
5-CT-Induced Hypothermia Model
A key in vivo model to assess 5-HT7 receptor antagonism is the 5-CT-induced hypothermia in guinea pigs. This compound demonstrated a dose-dependent reversal of the hypothermic effect induced by 5-CT, confirming its significant in vivo target engagement.
Table 5: Effect of this compound on 5-CT-Induced Hypothermia in Guinea Pigs
| Treatment | Dose (mg kg⁻¹, i.p.) | Effect |
| 5-CT | 0.3 | Induces significant hypothermia (1.9 ± 0.16°C) |
| This compound-A | 1, 3, 10, 30 | Dose-dependent reversal of hypothermia |
| This compound-A (ED50) | 2 | - |
Modulation of REM Sleep
Given the role of 5-HT7 receptors in sleep architecture, this compound was evaluated for its effects on sleep patterns in rats. The compound was found to significantly alter REM sleep parameters, providing further evidence for the involvement of 5-HT7 receptors in sleep regulation.
Table 6: Effects of this compound on Sleep Architecture in Rats
| Dose (mg kg⁻¹, i.p.) | Effect on REM Sleep Latency | Effect on Total REM Sleep | Effect on non-REM Sleep |
| 10 | No significant effect | Reduced | No significant effect |
| 30 | Increased (+93%) | Reduced | No significant effect |
Signaling Pathway and Experimental Workflows
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of the receptor by an agonist like serotonin (5-HT) or 5-CT leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This compound, as a competitive antagonist, binds to the 5-HT7 receptor and prevents the agonist from binding, thereby inhibiting this signaling cascade.
Caption: 5-HT7 Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the general steps involved in determining the binding affinity of this compound for the 5-HT7 receptor using a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: In Vivo 5-CT-Induced Hypothermia
This diagram illustrates the experimental procedure for evaluating the in vivo efficacy of this compound in the 5-CT-induced hypothermia model in guinea pigs.
Caption: 5-CT-Induced Hypothermia Workflow.
Experimental Protocols
Radioligand Binding Studies
-
Receptor Source: Membranes prepared from HEK293 cells stably expressing the human 5-HT7(a) or 5-HT7(b) receptor isoforms, or from rat brain tissue (e.g., hippocampus or cortex) for native receptors.
-
Radioligand: [3H]-SB-269970, a selective 5-HT7 receptor antagonist.
-
Procedure:
-
Cell membranes (typically 10-20 µg of protein) are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a fixed concentration of [3H]-SB-269970 (e.g., 0.5-1.0 nM).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM methiothepin).
-
The incubation is carried out at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Cyclic AMP (cAMP) Accumulation Assay
-
Cell Line: HEK293 cells stably expressing the human 5-HT7(a) receptor.
-
Procedure:
-
Cells are seeded in multi-well plates and grown to near confluency.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
For antagonist-mode experiments, cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
The cells are then stimulated with a fixed concentration of the 5-HT7 receptor agonist, 5-CT (e.g., 10 nM), for a specified time (e.g., 15-30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis: The antagonist's potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. This is typically determined using a Schild plot analysis.
5-CT-Induced Hypothermia in Guinea Pigs
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Procedure:
-
Animals are habituated to the experimental conditions to minimize stress-induced temperature changes.
-
Baseline rectal temperature is measured using a thermocouple probe.
-
Animals are pre-treated with either vehicle (e.g., 10% captisol in saline) or varying doses of this compound via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (e.g., 60 minutes), the 5-HT7 receptor agonist, 5-CT (0.3 mg/kg), is administered i.p. to induce a hypothermic response.
-
Rectal temperature is monitored at regular intervals (e.g., every 30 minutes) for a period of up to 2-3 hours post-5-CT administration.
-
-
Data Analysis: The change in body temperature from baseline is calculated for each animal. The ability of this compound to reverse the 5-CT-induced hypothermia is quantified, and the dose that produces 50% of the maximal reversal (ED50) is calculated.
Potential Therapeutic Applications
The pharmacological profile of this compound and related 5-HT7 antagonists suggests potential therapeutic utility in a range of CNS disorders. Preclinical studies have implicated 5-HT7 receptor antagonism in the treatment of:
-
Mood Disorders: The effects of 5-HT7 antagonists on REM sleep are similar to those of some antidepressant medications.
-
Schizophrenia: Blockade of 5-HT7 receptors has been shown to ameliorate cognitive deficits in animal models of schizophrenia.
-
Migraine: The 5-HT7 receptor may be involved in the pathophysiology of migraine, suggesting a potential role for its antagonists in prophylactic treatment.
Conclusion
This compound is a well-characterized, selective, and potent 5-HT7 receptor antagonist with an improved in vivo pharmacokinetic profile compared to earlier tool compounds. Its utility has been demonstrated in a variety of in vitro and in vivo models, providing valuable insights into the physiological and pathological roles of the 5-HT7 receptor. As such, this compound remains an important pharmacological tool for researchers in neuroscience and drug discovery.
References
- 1. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of SB-656104 in Rats: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of SB-656104, a novel and selective 5-HT7 receptor antagonist, in rats. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in a key preclinical model, informing its further development and potential therapeutic applications.
Executive Summary
Pharmacokinetic studies in Sprague-Dawley rats have demonstrated that this compound is a compound with moderate clearance and good tissue distribution, including significant penetration of the central nervous system (CNS). Following intravenous administration, it exhibits a terminal half-life of approximately 2 hours. While oral bioavailability is modest, intraperitoneal administration results in sustained brain concentrations. The subsequent sections provide detailed quantitative data and the methodologies employed in these pivotal preclinical investigations.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound in rats have been characterized following intravenous, oral, and intraperitoneal administration. A summary of these key quantitative findings is presented in the tables below for ease of comparison.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Rats
| Parameter | Value (Mean ± S.E.M.) |
| Dose | 1 mg/kg (1-hour infusion) |
| Blood Clearance (CLb) | 57 ± 4 ml/min/kg |
| Steady-State Volume of Distribution (Vss) | 6.7 ± 1.3 L/kg |
| Terminal Half-Life (t½) | ~2 hours |
| Data derived from a study with n=3 rats.[1] |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats
| Parameter | Value |
| Dose | 3 mg/kg |
| Oral Bioavailability (F) | 16% |
| Administered as a simple aqueous suspension.[1] |
Table 3: Pharmacokinetic Parameters of this compound Following Intraperitoneal Administration in Rats
| Parameter | Value |
| Dose | 10 mg/kg |
| Terminal Half-Life (t½) | 1.4 hours |
| Data from a composite profile with n=2 animals per timepoint.[1] |
Table 4: Central Nervous System (CNS) Penetration of this compound in Rats
| Administration Route | Key Findings |
| Intravenous Infusion (steady state) | Steady-state brain to blood ratio of approximately 0.9:1.[1] |
| Intraperitoneal (1 hour post-dose) | Mean brain concentration of 0.80 µM and mean blood concentration of 1.0 µM.[1] |
| Intraperitoneal (AUC over 6 hours) | Brain to blood ratio derived from AUC values was 1.1:1. |
Experimental Protocols
The pharmacokinetic data presented were obtained through a series of well-defined experiments. The methodologies for these key studies are detailed below.
Animal Model and Surgical Procedures
Adult male Sprague-Dawley rats, with a body weight of approximately 250g, were used for these studies. For the intravenous and oral studies, animals were surgically equipped with cannulas in the jugular and femoral veins and allowed a 3-day recovery period post-operation.
Drug Formulation and Administration
-
Intravenous (i.v.) Infusion : this compound was dissolved in a vehicle of 0.9% (w/v) saline, containing 10% (w/v) Encapsin™ HPB and 2% (v/v) DMSO to a final concentration of 0.2 mg/ml. This formulation was administered via the femoral vein as a constant rate infusion over 1 hour to achieve a target dose of 1 mg/kg. For CNS penetration studies, a constant rate i.v. infusion of 0.6 mg/kg/h was administered over 12 hours.
-
Oral (p.o.) Administration : For oral bioavailability studies, the same rats that received the i.v. administration were given an oral suspension of this compound at a target dose of 3 mg/kg, two days after the i.v. dose.
-
Intraperitoneal (i.p.) Administration : this compound-A was dissolved in 0.9% (w/v) saline containing 10% (w/v) Captisol, at a final concentration of 5 mg/ml, and administered as a single 10 mg/kg dose.
Sample Collection and Analysis
-
Blood Sampling : For the i.v. infusion studies to determine CNS penetration, blood samples were taken from the jugular vein during the later part of the 12-hour infusion to confirm steady-state concentrations.
-
Tissue Sampling : At the 12-hour mark for the CNS penetration study, animals were exsanguinated, and the brains were removed.
-
Sample Processing : Blood samples (50 μl) were diluted with an equal volume of water. Brain samples were homogenized with one volume of water. All samples were stored at approximately -80°C before analysis. Brain concentrations were corrected for residual blood content.
-
Pharmacokinetic Analysis : Noncompartmental pharmacokinetic parameters were calculated from the blood concentration-time curves using WinNonlin Professional v.2.1.
Visualizations
To further elucidate the experimental process, a workflow diagram is provided below.
Figure 1. Experimental workflow for pharmacokinetic studies of this compound in rats.
Conclusion
The pharmacokinetic profile of this compound in rats indicates that it is a compound with properties conducive to further investigation. Its ability to penetrate the blood-brain barrier is a significant finding for a CNS-targeted agent. The moderate clearance and half-life suggest a reasonable dosing interval may be achievable. While oral bioavailability is a consideration, the data provides a solid foundation for formulation development to potentially enhance oral absorption. These findings, taken together, support the continued evaluation of this compound as a promising 5-HT7 receptor antagonist.
References
Unveiling the Central Nervous System Penetrance of SB-656104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the central nervous system (CNS) penetrance and pharmacokinetic profile of SB-656104, a potent and selective 5-HT7 receptor antagonist. The data presented herein is crucial for understanding its potential therapeutic applications for CNS disorders.
Quantitative Pharmacokinetic Data
The ability of a drug to cross the blood-brain barrier is a critical determinant of its efficacy in treating neurological and psychiatric conditions. The following tables summarize the key pharmacokinetic parameters of this compound, demonstrating its capacity for CNS penetration.
| Parameter | Value | Species | Administration Route | Citation |
| Steady-State Brain:Blood Ratio | 0.9 : 1 | Rat | Intravenous (i.v.) | [1][2] |
| Brain:Blood Ratio (AUC 0-6h) | 1.1 : 1 | Rat | Intraperitoneal (i.p.) | [1] |
| Terminal Half-Life (t½) | ~2 hours | Rat | Intravenous (i.v.) | [1] |
| Terminal Half-Life (t½) | 1.4 hours | Rat | Intraperitoneal (i.p.) | [1] |
| Blood Clearance (CLb) | 57 ± 4 ml min⁻¹ kg⁻¹ | Rat | Intravenous (i.v.) | |
| Blood Clearance (CLb) | 58 ± 6 ml min⁻¹ kg⁻¹ | Rat | Intravenous (i.v.) | |
| Volume of Distribution (Vss) | 6.7 ± 1.3 l kg⁻¹ | Rat | Intravenous (i.v.) | |
| Oral Bioavailability | 16% | Rat | Oral (p.o.) |
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Time Post-Dose (i.p., 10 mg/kg) | Mean Blood Concentration (μM) | Mean Brain Concentration (μM) | Citation |
| 0.5 hours | 1.0 | 0.65 | |
| 1 hour | 0.94 | 0.75 | |
| 2 hours | 0.49 | 0.71 | |
| 4 hours | 0.50 | 0.31 | |
| 6 hours | 0.11 | 0.19 |
Table 2: Time-Course of this compound Concentrations in Blood and Brain of Rats Following Intraperitoneal Administration
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.
Pharmacokinetic Studies in Rats
Intravenous (i.v.) Administration: Male Sprague-Dawley rats were administered this compound via intravenous infusion at a dose of 1 mg kg⁻¹ over 1 hour. To determine steady-state parameters, a separate cohort of rats received a constant rate intravenous infusion. Blood and brain tissue samples were collected at various time points.
Intraperitoneal (i.p.) Administration: A single dose of this compound-A (the hydrochloride salt) at 10 mg kg⁻¹ was administered intraperitoneally to male Sprague-Dawley rats. Blood and brain samples were collected at 0.5, 1, 2, 4, and 6 hours post-administration.
Oral (p.o.) Administration: The free base form of this compound was administered as an aqueous suspension to rats at a dose of 3 mg kg⁻¹ to determine oral bioavailability.
Sample Analysis: Blood and brain tissue samples were processed and analyzed to determine the concentrations of this compound. The specific analytical methods, though not detailed in the provided references, would typically involve techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.
In Vitro Receptor Binding and Functional Assays
This compound-A was evaluated for its antagonist activity at the human 5-HT7(a) receptor. This was determined by its ability to competitively antagonize the 5-carboxamidotryptamine (B1209777) (5-CT)-induced accumulation of cyclic AMP (cAMP) in HEK293 cells expressing the human 5-HT7(a) receptor. The pA2 value, a measure of antagonist potency, was calculated from this assay.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound inhibits the downstream signaling cascade.
Caption: Mechanism of action of this compound at the 5-HT7 receptor.
Caption: Workflow for determining the pharmacokinetic profile of this compound.
References
In Vivo Pharmacokinetics of SB-656104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-656104 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7). Its pharmacological profile has prompted investigations into its potential therapeutic applications, particularly in neuroscience. A critical aspect of preclinical drug development is the characterization of a compound's pharmacokinetic properties, with the in vivo half-life being a key parameter influencing dosing regimens and therapeutic efficacy. This technical guide provides a comprehensive overview of the currently available in vivo half-life data for this compound, details the experimental methodologies used for its determination, and illustrates the relevant biological pathways.
Quantitative Data Summary
The in vivo pharmacokinetic parameters of this compound have been characterized in rats. The data from these studies are summarized in the table below for clear comparison. Currently, there is a lack of publicly available data on the half-life of this compound in other species, including non-human primates and humans.
| Species | Administration Route | Dose | Half-life (t½) | Key Findings | Reference |
| Rat (Sprague-Dawley) | Intravenous (i.v.) Infusion | 1 mg/kg | ~ 2 hours | Moderate blood clearance (57 ± 4 ml/min/kg) and extensive tissue distribution. | [1] |
| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 10 mg/kg | 1.4 hours | The compound is CNS penetrant with a steady-state brain-to-blood ratio of approximately 0.9:1. | [1] |
Signaling Pathway of this compound
This compound exerts its pharmacological effects by antagonizing the 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) that can signal through two primary pathways: the Gs and the G12 protein pathways. The canonical Gs pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] The G12 pathway activation can lead to the stimulation of small GTPases like RhoA.[2]
Experimental Protocols
The following section details the methodologies employed in the key cited studies to determine the in vivo half-life of this compound in rats.
Determination of Half-Life following Intravenous (i.v.) Infusion
-
Animal Model: Adult male Sprague-Dawley rats (body weight approx. 250 g) were used.
-
Surgical Preparation: Animals were surgically equipped with cannulas in the jugular and femoral veins and allowed a 3-day recovery period.
-
Drug Formulation: this compound was dissolved in a vehicle of 0.9% (w/v) saline, containing 10% (w/v) Encapsin™ HPB and 2% (v/v) DMSO to a final concentration of 0.2 mg/ml.
-
Dosing: A constant rate intravenous infusion of this compound was administered via the femoral vein over 1 hour to achieve a target dose of 1 mg/kg.
-
Blood Sampling: Blood samples were collected at various time points to determine the pharmacokinetic profile.
-
Analysis: The concentration of this compound in the blood samples was quantified to calculate the terminal half-life and other pharmacokinetic parameters such as blood clearance and volume of distribution.
Determination of Half-Life following Intraperitoneal (i.p.) Administration
-
Animal Model: Adult male Sprague-Dawley rats (body weight approx. 250 g) were used.
-
Drug Formulation: this compound-A (the hydrochloride salt) was dissolved in 0.9% (w/v) saline containing 10% (w/v) Captisol to a final concentration of 5 mg/ml.
-
Dosing: A single intraperitoneal injection of 10 mg/kg was administered.
-
Sample Collection: At various time points post-dosing, animals were anesthetized, and blood and brain tissue were collected.
-
Sample Processing: Blood samples were diluted with an equal volume of water. Brain tissue was homogenized with one volume of water. All samples were stored at approximately -80°C prior to analysis.
-
Analysis: The concentrations of this compound-A in blood and brain homogenates were determined to calculate the half-life.
Conclusion
The in vivo half-life of this compound has been determined in rats to be approximately 1.4 to 2 hours, depending on the route of administration. The compound exhibits moderate clearance and good central nervous system penetration. The provided experimental protocols offer a basis for the replication and further investigation of this compound's pharmacokinetic properties. A significant data gap exists regarding the pharmacokinetics of this compound in other species, which is a crucial consideration for its continued development and potential translation to clinical applications. Further studies in non-rodent species are warranted to build a more complete pharmacokinetic profile of this selective 5-HT7 receptor antagonist.
References
SB-656104: A Technical Guide for REM Sleep Modulation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-656104, a selective 5-HT7 receptor antagonist, and its application in the study of Rapid Eye Movement (REM) sleep modulation. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1][2][3] The 5-HT7 receptor, a G-protein coupled receptor, is implicated in various physiological processes, including the regulation of circadian rhythms and sleep architecture.[1] The mechanism by which this compound modulates REM sleep is believed to be through its competitive antagonism of 5-HT7 receptors located in brain regions critical for sleep control, such as the suprachiasmatic nucleus (SCN) and the thalamus.[1] By blocking the action of serotonin (B10506) at these receptors, this compound influences the neuronal circuitry that governs the transition into and maintenance of REM sleep.
Quantitative Data on REM Sleep Modulation
Studies in rodent models have demonstrated the significant impact of this compound on REM sleep parameters. The primary effects observed are a dose-dependent increase in the latency to the first REM sleep episode and a reduction in the total amount of REM sleep, without significant alterations to non-REM (NREM) sleep.
Table 1: Effect of this compound on REM Sleep Latency in Rats
| Dosage (mg/kg, i.p.) | Change in REM Sleep Latency vs. Vehicle | Statistical Significance |
| 10 | No significant effect | - |
| 30 | +93% | p < 0.01 |
| Data sourced from Thomas et al., 2003. |
Table 2: Effect of this compound on Total REM Sleep in Rats
| Dosage (mg/kg, i.p.) | Reduction in Total REM Sleep vs. Vehicle | Statistical Significance |
| 10 | Significant reduction | p < 0.05 |
| 30 | Significant reduction | p < 0.01 |
| Data sourced from Thomas et al., 2003. |
Experimental Protocols
The following methodologies are based on the key in vivo studies investigating the effects of this compound on sleep architecture.
Animal Model and Surgical Implantation
-
Species: Male Sprague-Dawley rats are a commonly used model.
-
Housing: Animals are housed individually under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
-
Surgical Procedure: For electroencephalogram (EEG) and electromyogram (EMG) recordings, animals are surgically implanted with electrodes. A miniature multichannel telemetric transmitter is implanted intraperitoneally to allow for the recording of biopotential signals without restricting the animal's movement.
Drug Administration
-
Compound: this compound-A (the hydrochloride salt) is dissolved in a suitable vehicle, such as 0.9% saline containing 10% (w/v) Captisol.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rat studies.
-
Dosing Paradigm: Compounds are typically administered at the beginning of the light period (the physiological sleep period for nocturnal animals) in a randomized, crossover design where each animal receives both vehicle and drug treatments.
Sleep Recording and Analysis
-
Data Acquisition: EEG and EOG signals are transmitted telemetrically to a receiver placed under the home cage.
-
Recording Period: Recordings are typically conducted for at least 5 hours following drug administration.
-
Sleep Stage Analysis: The recorded signals are scored in epochs (e.g., 30 seconds) to identify stages of wakefulness, NREM sleep, and REM sleep.
-
Parameters Measured: Key parameters quantified include latency to NREM and REM sleep, total duration of each sleep stage, and the number and duration of sleep bouts.
-
Statistical Analysis: Analysis of variance (ANOVA) followed by appropriate post-hoc tests (e.g., Dunnett's test) is used to compare the effects of different doses of this compound to the vehicle control.
Visualizations
Signaling Pathway of 5-HT7 Receptor Antagonism
Caption: Proposed signaling pathway of 5-HT7 receptor antagonism by this compound.
Experimental Workflow for Sleep Modulation Studies
Caption: Experimental workflow for studying the effects of this compound on sleep.
Logical Relationship of this compound Action on REM Sleep
Caption: Logical flow of this compound's effect on REM sleep architecture.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
The Role of SB-656104 and CXCR2 Signaling in Mood Disorder Research: A Technical Guide
This technical guide provides an in-depth overview of the investigational compound SB-656104 and the chemokine receptor CXCR2 in the context of mood disorder research. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes complex biological pathways. While initial interest may group these topics, it is critical to distinguish their primary mechanisms. This compound is predominantly recognized as a selective antagonist of the 5-HT7 serotonin (B10506) receptor, and its relevance to mood disorders is primarily through this pathway. Separately, the CXCR2 chemokine receptor has emerged as a significant player in the neuroinflammatory processes associated with mood disorders. This guide will address both, clarifying their distinct roles.
Section 1: this compound - A Selective 5-HT7 Receptor Antagonist
This compound is a potent and selective antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 7 (5-HT7).[1][2][3] Its investigation in the context of mood disorders stems from the growing body of evidence implicating the 5-HT7 receptor in the regulation of circadian rhythms, sleep, and cognitive processes, all of which are often disrupted in depressive disorders.[1][4]
Biochemical Profile and Pharmacokinetics
This compound demonstrates high affinity for the human cloned 5-HT7(a) and 5-HT7(b) receptor variants. It acts as a competitive antagonist, effectively blocking the binding of serotonin and other agonists. Pharmacokinetic studies have shown that this compound is central nervous system (CNS) penetrant, a crucial characteristic for a compound targeting neuropsychiatric disorders.
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Species/System | Value | Reference |
| Receptor Binding Affinity (pKi) | |||
| Human 5-HT7(a) Receptor | HEK293 cells | 8.7 ± 0.1 | |
| Human 5-HT7(b) Receptor | HEK293 cells | 8.5 ± 0.2 | |
| Rat Native 5-HT7 Receptor | Rat brain tissue | 8.8 ± 0.2 | |
| Functional Antagonism (pA2) | |||
| 5-CT-induced cAMP accumulation | h5-HT7(a)/HEK293 cells | 8.5 | |
| Pharmacokinetics | |||
| CNS Penetrance (Brain:Blood Ratio) | Rat (steady state i.v. infusion) | 0.9 : 1 | |
| Half-life (t1/2) | Rat (10 mg/kg i.p.) | 1.4 h | |
| In Vivo Efficacy (ED50) | |||
| Reversal of 5-CT-induced hypothermia | Guinea Pig | 2 mg/kg |
Role in Mood Disorder Research: Modulation of REM Sleep
A significant focus of this compound research in the context of mood disorders has been its effect on sleep architecture. Abnormalities in rapid eye movement (REM) sleep are a well-documented feature of major depressive disorder. Studies in rats have demonstrated that administration of this compound can significantly increase the latency to the onset of REM sleep and reduce the total amount of REM sleep, effects that are qualitatively similar to those of some established antidepressant medications.
Table 2: Effects of this compound on REM Sleep in Rats
| Treatment | Dose (mg/kg, i.p.) | Change in REM Sleep Latency | Change in Total REM Sleep | Reference |
| This compound-A | 10 | Not significant | Significant reduction | |
| This compound-A | 30 | +93% (significant increase) | Significant reduction |
Experimental Protocols
Receptor binding studies are crucial for determining the affinity of a compound for its target. For this compound, these assays were performed using membranes from HEK293 cells expressing the human 5-HT7 receptor. The radioligand [3H]-SB-269970, a known 5-HT7 antagonist, was used to label the receptors. The assay involves incubating the cell membranes with the radioligand in the presence of varying concentrations of this compound. The amount of bound radioactivity is then measured to determine the concentration of this compound required to inhibit 50% of the radioligand binding (IC50), from which the inhibitory constant (Ki) is calculated.
The 5-HT7 receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). To assess the functional antagonism of this compound, a cAMP accumulation assay was performed in HEK293 cells expressing the human 5-HT7(a) receptor. Cells were stimulated with the 5-HT agonist 5-carboxamidotryptamine (B1209777) (5-CT) in the presence of various concentrations of this compound. The resulting levels of cAMP were measured, and the ability of this compound to competitively inhibit the 5-CT-induced cAMP accumulation was quantified to determine its pA2 value.
This pharmacodynamic model is used to assess the in vivo target engagement of 5-HT7 receptor antagonists. Administration of the 5-HT7 agonist 5-CT induces a significant drop in body temperature in guinea pigs. To evaluate the efficacy of this compound, the compound was administered prior to the 5-CT challenge. The reversal of the 5-CT-induced hypothermic effect by this compound was measured to determine its effective dose (ED50).
Signaling Pathway
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, to modulate gene expression and neuronal function.
Section 2: CXCR2 Signaling in Mood Disorders
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a critical role in the inflammatory response, primarily by mediating the migration of neutrophils. A growing body of evidence suggests that neuroinflammation is a key component in the pathophysiology of major depressive disorder (MDD). Dysregulation of various chemokines and their receptors, including CXCR2, could therefore be implicated in the development of depressive symptoms.
The Role of Chemokines in Depression
Chemokines are small cytokines that direct the movement of white blood cells. In the central nervous system, they are involved in neurogenesis, neuron-glia communication, and synaptic transmission. Alterations in these processes are consistently linked to psychiatric disorders, including MDD. Several studies have reported elevated levels of circulating inflammatory chemokines, such as CCL2 and CXCL8 (a ligand for CXCR2), in individuals with depression.
CXCR2 in the Central Nervous System
Within the CNS, CXCR2 and its ligands are involved in various functions beyond neutrophil chemotaxis. These include:
-
Neuroprotection: CXCR2 signaling has been shown to protect astrocytes and neurons from cell death.
-
Neurogenesis: Chemokines and their receptors play a role in the proliferation, migration, and differentiation of neural progenitor cells.
-
Synaptic Transmission: CXCR2 signaling can modulate synaptic transmission by altering calcium channel excitability and neurotransmitter release.
However, the role of CXCR2 in the brain is complex, and its effects can be context-dependent, with some studies suggesting a potential for neurotoxicity under certain conditions.
CXCR2 Signaling Pathway
Upon binding of its ligands (e.g., CXCL1, CXCL8), CXCR2 activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, which ultimately leads to the activation of transcription factors and cellular responses such as chemotaxis and the release of inflammatory mediators.
Experimental Workflow for Investigating CXCR2 in Mood Disorders
A typical experimental workflow to investigate the role of CXCR2 in animal models of depression would involve several key steps.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SB-656104 in Mitigating Cognitive Deficits in Schizophrenia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. Current antipsychotic medications primarily address positive symptoms but have limited efficacy in improving cognitive deficits. The serotonin (B10506) 7 (5-HT7) receptor has emerged as a promising therapeutic target for enhancing cognition. This technical guide provides an in-depth overview of the preclinical evidence for SB-656104, a selective 5-HT7 receptor antagonist, in animal models of cognitive deficits relevant to schizophrenia. Due to the limited public data specifically on this compound, this guide will also incorporate findings from the structurally and functionally similar 5-HT7 receptor antagonist, SB-269970, to provide a more comprehensive understanding of the potential of this therapeutic class.
Core Compound Profile: this compound
This compound is a potent and selective antagonist of the 5-HT7 receptor. Preclinical pharmacokinetic studies have demonstrated its ability to penetrate the central nervous system, a crucial characteristic for a neuropsychiatric drug.
Pharmacokinetic and Pharmacodynamic Properties of this compound-A
| Parameter | Species | Value | Citation |
| pKi (human 5-HT7a) | In vitro | 8.7 ± 0.1 | [1] |
| pKi (human 5-HT7b) | In vitro | 8.5 ± 0.2 | [1] |
| pKi (rat native 5-HT7) | In vitro | 8.8 ± 0.2 | [1] |
| pA2 (h5-HT7a/HEK293 cells) | In vitro | 8.5 | [1] |
| Selectivity | In vitro | >30-fold for human 5-HT7a vs. other 5-HT receptors (except ~10-fold vs. 5-HT1D) | [1] |
| Blood Clearance (CLb) | Rat | 58 ± 6 ml min⁻¹ kg⁻¹ (IV infusion) | |
| Brain:Blood Ratio | Rat | 0.9:1 (at steady state) | |
| Half-life (t1/2) | Rat | 1.4 h (10 mg/kg i.p.) | |
| Brain Concentration (1h post-dose) | Rat | 0.80 µM (10 mg/kg i.p.) | |
| Blood Concentration (1h post-dose) | Rat | 1.0 µM (10 mg/kg i.p.) | |
| ED50 (reversal of 5-CT-induced hypothermia) | Guinea Pig | 2 mg/kg (i.p.) |
Mechanism of Action: 5-HT7 Receptor Antagonism in Cognitive Enhancement
The therapeutic potential of 5-HT7 receptor antagonists in treating cognitive deficits associated with schizophrenia is believed to be mediated through the modulation of glutamatergic neurotransmission, which is dysregulated in the disorder. The NMDA receptor hypofunction hypothesis of schizophrenia posits that reduced signaling through NMDA receptors on GABAergic interneurons leads to disinhibition of pyramidal neurons and subsequent aberrant cortical activity, contributing to cognitive impairments. 5-HT7 receptor antagonists may counteract these effects.
Preclinical Efficacy in Schizophrenia Cognitive Deficit Models
The efficacy of this compound and related compounds has been evaluated in various animal models that mimic the cognitive impairments observed in schizophrenia. These models often involve the administration of NMDA receptor antagonists to induce cognitive deficits.
Summary of Preclinical Studies
| Compound | Animal Model | Cognitive Domain | Key Findings | Citation |
| This compound-A | Dizocilpine-induced deficit in rats | Learning and Memory | Reversed dizocilpine-induced impairments in passive avoidance and Morris water maze tests. | |
| SB-269970 | Ketamine-induced deficit in rats | Executive Function (Cognitive Flexibility) | Ameliorated ketamine-induced deficits in the attentional set-shifting task. | |
| SB-269970 | Ketamine-induced deficit in rats | Recognition Memory | Ameliorated ketamine-induced deficits in the novel object recognition task. | |
| SB-269970 | MK-801-induced deficit in rats | Executive Function (Reversal Learning) | Reversed MK-801-induced impairments in the reversal learning phases of the attentional set-shifting task. | |
| SB-269970 | Phencyclidine (PCP)-induced deficit in rats | Executive Function (Reversal Learning) | Attenuated PCP-induced deficits in reversal learning. | |
| SB-269970 | Ketamine-induced deficit in rats | Social Interaction | Attenuated ketamine-evoked disruption of social interactions. |
Detailed Experimental Protocols
Dizocilpine (MK-801)-Induced Deficits in Passive Avoidance and Morris Water Maze (as investigated with this compound-A)
-
Objective: To assess the effect of this compound-A on learning and memory deficits induced by the NMDA receptor antagonist dizocilpine.
-
Animal Model: Male Rats.
-
Procedure:
-
Passive Avoidance:
-
Acquisition: Rats are placed in a lighted compartment of a two-compartment box. When they cross into the dark compartment, they receive a mild foot shock.
-
Treatment: this compound-A or vehicle is administered before the acquisition trial. Dizocilpine is administered to induce a learning deficit.
-
Retention: 24 hours later, rats are returned to the lighted compartment, and the latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive stimulus.
-
-
Morris Water Maze:
-
Acquisition: Rats are trained to find a hidden platform in a circular pool of opaque water, using spatial cues.
-
Treatment: this compound-A or vehicle is administered before each training session. Dizocilpine is administered to impair spatial learning.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Ketamine-Induced Deficits in the Attentional Set-Shifting Task (as investigated with SB-269970)
-
Objective: To evaluate the effect of SB-269970 on cognitive flexibility, a component of executive function.
-
Animal Model: Male Rats.
-
Procedure:
-
Rats are trained to dig in small bowls containing different digging media and scents to find a food reward.
-
They learn to discriminate between stimuli based on a specific dimension (e.g., texture of the digging medium).
-
Set-Shifting: The rule for obtaining the reward is changed, requiring the rat to shift its attention to a new, previously irrelevant dimension (e.g., scent).
-
Treatment: Ketamine is administered to induce a deficit in the extradimensional shift (the most challenging phase). SB-269970 or vehicle is administered prior to the task.
-
Outcome Measure: The number of trials required to reach a set criterion of consecutive correct choices is recorded. A reduction in trials to criterion in the extradimensional shift phase indicates improved cognitive flexibility.
-
References
An In-depth Technical Guide on the Binding Affinity of SB-656104 for Serotonin Receptors
Introduction
SB-656104, identified chemically as (6-((R)-2-{2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl}-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride), is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT₇) receptor.[1][2] The 5-HT₇ receptor, the most recently classified member of the serotonin receptor family, is implicated in a variety of neurological processes, including mood regulation, circadian rhythms, and cognition.[3][4][5] Consequently, selective ligands like this compound serve as critical pharmacological tools for elucidating the physiological roles of this receptor and as potential therapeutic agents for central nervous system (CNS) disorders. This guide provides a comprehensive overview of the binding characteristics of this compound across various serotonin receptor subtypes, details the experimental protocols used for these determinations, and visualizes key experimental and logical frameworks.
Data Presentation: Binding Affinity Profile
The binding affinity of this compound has been characterized at multiple human (h) and rat serotonin receptor subtypes. The compound demonstrates the highest affinity for the 5-HT₇ receptor, with significantly lower affinity for other tested 5-HT receptors. The data, primarily expressed as pKi (the negative logarithm of the inhibitory constant, Ki), are summarized below. A higher pKi value indicates stronger binding affinity.
| Receptor Subtype | Species | Affinity (pKi) | Affinity (Ki, nM) | Selectivity Fold (vs. h5-HT₇) | Reference |
| 5-HT₇(a) | Human | 8.7 ± 0.1 | ~2.0 | - | |
| 5-HT₇(b) | Human | 8.5 ± 0.2 | - | ~1.6x | |
| 5-HT₇ | Rat (native) | 8.8 ± 0.2 | - | - | |
| 5-HT₁D | Human | 7.6 | 25.12 | ~12x | |
| 5-HT₂A | Human | 7.2 | 63.10 | ~31x | |
| 5-HT₂B | Human | 7.04 | 91.20 | ~45x | |
| 5-HT₅A | Human | 6.74 | - | ~91x |
This compound exhibits at least 30-fold selectivity for the human 5-HT₇ receptor over most other serotonin receptor subtypes, with the notable exception of the 5-HT₁D receptor, where it is approximately 10- to 12-fold selective.
Experimental Protocols
The binding affinities listed above were determined using established pharmacological assays. The primary methods employed were radioligand binding assays for affinity (Ki) and functional assays to determine the compound's antagonist or inverse agonist properties (pA₂ or pEC₅₀).
Radioligand Binding Assays
These assays measure the ability of an unlabeled compound (this compound) to displace a specific radiolabeled ligand from its receptor.
-
Receptor Preparation:
-
Recombinant Human Receptors: Cell membranes were prepared from cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that were stably or transiently transfected to express specific human 5-HT receptor subtypes (e.g., h5-HT₇(a)).
-
Native Rat Receptors: Membranes were prepared from homogenized rat brain tissue, specifically the cerebral cortex, which has a known density of 5-HT₇ receptors.
-
-
Radioligands:
-
Both agonist ([³H]-5-CT) and antagonist ([³H]-SB-269970) radioligands were utilized to label the 5-HT₇ receptor binding sites. This compound was shown to be a potent inhibitor of binding for both radioligands, indicating it targets the same receptor population.
-
-
Assay Procedure:
-
Cell membranes containing the target receptor were incubated with a fixed concentration of the specific radioligand.
-
Varying concentrations of the unlabeled test compound (this compound) were added to compete for the binding sites.
-
Following incubation to reach equilibrium, the reaction was terminated by rapid filtration to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) was determined from concentration-response curves.
-
The inhibitory constant (Ki) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
The Hill slope was verified to be approximately 1, consistent with competitive binding to a single site.
-
Functional Assays
Functional assays were conducted to confirm the antagonist nature of this compound and to characterize its activity at receptors where it showed moderate affinity (e.g., 5-HT₁D).
-
Cyclic AMP (cAMP) Accumulation Assay:
-
Principle: The 5-HT₇ receptor is positively coupled to adenylyl cyclase via Gs proteins; its activation increases intracellular cAMP levels.
-
Method: In HEK293 cells expressing the h5-HT₇(a) receptor, the ability of the agonist 5-carboxamidotryptamine (B1209777) (5-CT) to stimulate cAMP accumulation was measured in the presence of various concentrations of this compound.
-
Result: this compound produced a competitive antagonism of the 5-CT-induced response, yielding a pA₂ value of 8.5, which confirms its potent antagonist activity at this receptor.
-
-
[³⁵S]-GTPγS Binding Assay:
-
Principle: This assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits upon receptor stimulation. A reduction in basal binding suggests inverse agonist activity.
-
Method: The effect of this compound was evaluated on [³⁵S]-GTPγS binding to membranes from CHO cells expressing the h5-HT₁D receptor.
-
Result: this compound caused a concentration-dependent inhibition of basal [³⁵S]-GTPγS binding (pEC₅₀ of 7.38), a profile consistent with inverse agonism at the 5-HT₁D receptor.
-
Visualizations
Experimental Workflow and Signaling
The following diagrams illustrate the generalized workflow for determining binding affinity and the selectivity profile of this compound.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective blockade of 5-hydroxytryptamine (5-HT)7 receptors enhances 5-HT transmission, antidepressant-like behavior, and rapid eye movement sleep suppression induced by citalopram in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of SB-656104 on Cyclic AMP Accumulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SB-656104 and its inhibitory effect on cyclic AMP (cAMP) accumulation. This compound acts as a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor (GPCR) positively linked to adenylyl cyclase.[1][2] This document outlines the quantitative data from key experiments, details the experimental methodologies, and visually represents the underlying signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Antagonistic Activity
The antagonistic properties of this compound were evaluated by its ability to counteract the effects of the 5-HT7 receptor agonist, 5-carboxamidotryptamine (B1209777) (5-CT), on intracellular cAMP levels in human embryonic kidney (HEK293) cells stably expressing the human 5-HT7(a) receptor.[1][3]
Table 1: Effect of 5-CT on cAMP Accumulation in h5-HT7(a)/HEK293 Cells
| Parameter | Value |
| Basal cAMP Level | 13 ± 5.8 pmol/10⁵ cells |
| 5-CT Stimulated cAMP Level | 455 ± 40 pmol/10⁵ cells |
| 5-CT Potency (pEC₅₀) | 8.44 ± 0.14 |
Data represents the mean ± s.e.m. of at least three separate experiments.[3]
Table 2: Antagonistic Effect of this compound on 5-CT-Induced cAMP Accumulation
| This compound-A Concentration (µM) | Effect on 5-CT Concentration-Response Curve |
| 0.03 | Concentration-related rightward shift |
| 0.1 | Concentration-related rightward shift |
| 0.3 | Concentration-related rightward shift |
| 1 | Concentration-related rightward shift |
This compound-A produced a concentration-related rightward shift of the 5-CT concentration-response curve with no significant alteration in the maximal response to 5-CT, which is characteristic of competitive antagonism.
Table 3: Antagonist Affinity of this compound-A
| Parameter | Value |
| pA₂ | 8.5 |
The pA₂ value, derived from Schild analysis, quantifies the affinity of a competitive antagonist. A higher pA₂ value indicates a higher affinity of the antagonist for the receptor.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
Cyclic AMP Accumulation Assay
This protocol outlines the procedure for measuring cAMP accumulation in h5-HT7(a)/HEK293 cells in response to agonist and antagonist treatment.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT7(a) receptor are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 96-well plates and grown to a confluency of 80-90%.
2. Assay Procedure:
-
The growth medium is aspirated, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Cells are then pre-incubated with various concentrations of this compound-A (0.03, 0.1, 0.3, and 1 µM) or vehicle for a specified period (e.g., 30 minutes) at 37°C. This step includes a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Following the pre-incubation, the cells are stimulated with the 5-HT7 agonist, 5-carboxamidotryptamine (5-CT), at various concentrations for a defined time (e.g., 15-30 minutes) at 37°C.
3. cAMP Measurement:
-
The stimulation is terminated by lysing the cells.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The assay readout is compared against a standard curve of known cAMP concentrations to quantify the amount of cAMP in each sample.
4. Data Analysis:
-
The concentration-response curves for 5-CT in the absence and presence of different concentrations of this compound-A are plotted.
-
The data is fitted to a four-parameter logistic equation to determine the EC₅₀ values for 5-CT under each condition.
-
A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA₂ value. The dose ratio is calculated as the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and experimental logic described in this guide.
References
Methodological & Application
Application Notes and Protocols for SB-656104 In Vivo Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of SB-656104, a selective 5-HT7 receptor antagonist, in rat models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and effective doses of this compound in rats, as reported in the scientific literature.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dosage | Reference |
| Blood Clearance (CLb) | 58 ± 6 ml min⁻¹ kg⁻¹ | Intravenous (i.v.) infusion | - | [1][2] |
| Half-life (t½) | 1.4 h | Intraperitoneal (i.p.) | 10 mg/kg | [1][2] |
| Steady-state Brain:Blood Ratio | 0.9 : 1 | Intravenous (i.v.) infusion | - | [1] |
| Mean Brain Concentration (1h post-dose) | 0.80 µM | Intraperitoneal (i.p.) | 10 mg/kg | |
| Mean Blood Concentration (1h post-dose) | 1.0 µM | Intraperitoneal (i.p.) | 10 mg/kg |
Table 2: Effective Doses of this compound in Rat Models
| Experimental Model | Effective Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| REM Sleep Modulation | 10 and 30 | Intraperitoneal (i.p.) | Reduced total amount of REM sleep | |
| REM Sleep Modulation | 30 | Intraperitoneal (i.p.) | Increased latency to REM sleep onset | |
| Migraine Model (Capsaicin-induced Fos-like immunoreactivity) | 3 | Subcutaneous (s.c.) | Abolished the amplifying effect of a 5-HT7 agonist | |
| Schizophrenia Model (Ketamine-induced deficits) | Not specified in rats, but 1 mg/kg of a similar antagonist (SB-269970) was effective. | Not specified | Ameliorated cognitive deficits | |
| Stress-induced HPA Axis Activation | Not specified | Not specified | Inhibited restraint-induced ACTH and CORT secretion |
Experimental Protocols
Pharmacokinetic Analysis Protocol
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following intraperitoneal administration.
Materials:
-
This compound
-
Vehicle: 0.9% (w/v) saline containing 10% (w/v) Captisol
-
Male Sprague-Dawley rats (approx. 250 g)
-
Isoflurane for anesthesia
-
Heparinized tubes
-
Centrifuge
-
Analytical equipment for quantifying this compound in plasma and brain tissue (e.g., LC-MS/MS)
Procedure:
-
Prepare the dosing solution of this compound in the vehicle at a final concentration of 5 mg/ml.
-
Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg to the rats.
-
At various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours), anesthetize a subset of animals (n=2 per timepoint) with isoflurane.
-
Collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately following blood collection, excise the brains.
-
Dilute the blood samples with an equal volume of water.
-
Store all samples at approximately -80°C until analysis.
-
Process the plasma and brain samples for analysis of this compound concentrations using a validated analytical method.
-
Calculate pharmacokinetic parameters such as half-life, Cmax, and AUC from the resulting concentration-time data.
REM Sleep Analysis Protocol
This protocol describes a method to assess the effect of this compound on REM sleep in rats.
Materials:
-
This compound
-
Vehicle: 10% Captisol in saline
-
Rats surgically implanted with electrodes for EEG and EMG recording
-
Sleep recording and analysis system
Procedure:
-
Allow rats to recover from surgery and acclimate to the recording chambers.
-
Prepare the dosing solution of this compound in the vehicle.
-
At the beginning of the sleep period (lights off), administer this compound (10 mg/kg or 30 mg/kg, i.p.) or vehicle to the rats.
-
Record EEG and EMG data continuously for a defined period (e.g., 6 hours).
-
Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) from the recorded data.
-
Analyze the data to determine the latency to the first episode of REM sleep and the total duration of REM sleep.
-
Compare the results from the this compound-treated groups with the vehicle-treated control group.
Ketamine-Induced Schizophrenia Model Protocol
This protocol provides a framework for investigating the potential of this compound to ameliorate schizophrenia-like symptoms in a rat model.
Materials:
-
This compound
-
Ketamine
-
Vehicle for this compound
-
Saline for ketamine
-
Apparatus for behavioral testing (e.g., open field arena, social interaction chamber, novel object recognition box)
Procedure:
-
Induce schizophrenia-like symptoms in rats by administering ketamine (e.g., 30 mg/kg, i.p.) daily for five consecutive days.
-
After a washout period (e.g., 2-4 weeks), conduct behavioral testing.
-
Administer this compound or vehicle at the desired dose and route prior to behavioral testing. The timing of administration should be based on the pharmacokinetic profile of this compound.
-
Perform behavioral assays to assess positive, negative, and cognitive symptoms of schizophrenia. Examples include:
-
Locomotor activity: To assess hyperactivity (a positive symptom).
-
Social interaction test: To evaluate social withdrawal (a negative symptom).
-
Novel object recognition test: To measure cognitive deficits.
-
-
Analyze the behavioral data to determine if this compound treatment reverses the ketamine-induced deficits.
Signaling Pathways and Experimental Workflows
5-HT7 Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT7 receptor. The activation of this G-protein coupled receptor by serotonin (B10506) (5-HT) initiates downstream signaling cascades primarily through Gs and G12 proteins. The diagram below illustrates these pathways.
Caption: 5-HT7 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for an in vivo study in rats to evaluate the efficacy of this compound.
References
Application Notes and Protocols for Oral Administration of SB-656104
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-656104, chemically known as (6-((R)-2-[2-[4-(4-Chloro-phenoxy)-piperidin-1-yl]-ethyl]-pyrrolidine-1-sulphonyl)-1H-indole hydrochloride), is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1] It has been investigated for its potential therapeutic applications in disorders of the central nervous system (CNS), particularly in the modulation of REM sleep and for its potential role in addressing cognitive impairments associated with schizophrenia.[1][2] These application notes provide an overview of the oral formulation, pharmacokinetic profile, and detailed protocols for the preparation and in vivo evaluation of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the 5-HT7 receptor.[1] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), primarily couples to Gαs and Gα12 proteins.[3] The Gαs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gα12 pathway can influence cytoskeletal architecture through the activation of RhoGEFs and subsequent downstream effectors like Cdc42. By antagonizing this receptor, this compound inhibits these downstream signaling cascades.
Pharmacokinetic Profile of this compound
Pharmacokinetic studies in rats have demonstrated that this compound has moderate blood clearance and is CNS penetrant. The oral bioavailability from a simple aqueous suspension was found to be 16%.
| Parameter | Route of Administration | Dose | Value | Species | Reference |
| Blood Clearance (CLb) | Intravenous (i.v.) | 1 mg/kg | 57 ± 4 ml/min/kg | Rat | |
| Volume of Distribution (Vss) | Intravenous (i.v.) | 1 mg/kg | 6.7 ± 1.3 L/kg | Rat | |
| Terminal Half-life (t1/2) | Intravenous (i.v.) | 1 mg/kg | ~2 hours | Rat | |
| Oral Bioavailability (F) | Oral (p.o.) | 3 mg/kg | 16% | Rat | |
| Brain : Blood Ratio | Intravenous (i.v.) infusion | 0.6 mg/kg/h | 0.9 : 1 | Rat | |
| Terminal Half-life (t1/2) | Intraperitoneal (i.p.) | 10 mg/kg | 1.4 hours | Rat |
Oral Formulation: 1% Methylcellulose (B11928114) Suspension
For preclinical oral administration, this compound has been formulated as a suspension in 1% (w/v) aqueous methylcellulose. This vehicle is suitable for ensuring a uniform dispersion of the compound for accurate dosing in animal studies.
Protocol for Preparation of 1% Methylcellulose Vehicle
This protocol describes the preparation of 100 mL of a 1% (w/v) methylcellulose solution.
Materials:
-
Methylcellulose powder
-
Distilled or deionized water
-
Glass beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Graduated cylinders
-
Weighing scale
Procedure:
-
Heat approximately 40 mL of distilled water to 60-70°C in a glass beaker on a heating plate.
-
Weigh 1.0 g of methylcellulose powder.
-
Slowly add the methylcellulose powder to the hot water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the powder is thoroughly wetted and a uniform dispersion is formed.
-
Remove the beaker from the heat and add approximately 50 mL of cold distilled water while continuing to stir.
-
Allow the solution to cool to room temperature, and then transfer it to a 100 mL graduated cylinder.
-
Add cold distilled water to bring the final volume to 100 mL.
-
Continue stirring in a cool water bath until a clear, viscous solution is formed. Store the prepared vehicle at 2-8°C.
Protocol for Preparation of this compound Oral Suspension
This protocol details the preparation of an this compound oral suspension at a target concentration (e.g., 0.6 mg/mL for a 3 mg/kg dose in a 5 mL/kg dosing volume).
Materials:
-
This compound (free base or hydrochloride salt as required for the study)
-
Prepared 1% methylcellulose vehicle
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flask or graduated cylinder
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume of the suspension.
-
Accurately weigh the calculated amount of this compound powder.
-
Triturate the powder in a mortar with a small amount of the 1% methylcellulose vehicle to form a smooth paste. This step is crucial to prevent clumping.
-
Gradually add the remaining volume of the methylcellulose vehicle to the paste while continuously mixing.
-
Alternatively, use a homogenizer for a more uniform dispersion.
-
Ensure the final suspension is homogenous. The suspension should be continuously stirred before and during administration to ensure uniform dosing.
In Vivo Experimental Protocols
The following are generalized protocols for in vivo studies based on published research. Doses and timings should be optimized for specific experimental designs.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters of orally administered this compound.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Fast animals overnight prior to dosing, with free access to water.
-
Administer the prepared this compound oral suspension via oral gavage at the desired dose (e.g., 3 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
5-CT-Induced Hypothermia Model in Guinea Pigs
This pharmacodynamic model assesses the in vivo 5-HT7 receptor antagonism.
Objective: To evaluate the efficacy of this compound in reversing 5-CT-induced hypothermia.
Animals: Male Dunkin-Hartley guinea pigs.
Procedure:
-
Measure the baseline core body temperature of the animals.
-
Administer this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg) or the vehicle control.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer the 5-HT7 receptor agonist, 5-carboxamidotryptamine (B1209777) (5-CT), via intraperitoneal (i.p.) injection (e.g., 0.3 mg/kg).
-
Monitor and record the core body temperature at regular intervals for a specified period (e.g., up to 120 minutes post-5-CT administration).
-
Analyze the data to determine the dose-dependent reversal of the hypothermic effect of 5-CT by this compound and calculate the ED50.
Quality Control of Oral Suspension
To ensure the reliability and reproducibility of in vivo studies, the following quality control tests should be performed on the prepared oral suspension.
| Test | Method | Acceptance Criteria |
| Appearance | Visual inspection | Uniform, homogenous suspension, free from clumps and foreign matter. |
| pH | pH meter | Within a predefined range suitable for the compound's stability. |
| Viscosity | Viscometer/Rheometer | Consistent viscosity across batches to ensure ease of administration. |
| Particle Size Distribution | Microscopy or laser diffraction | Uniform particle size to ensure consistent dissolution and absorption. |
| Assay and Content Uniformity | HPLC or other suitable analytical method | Concentration of this compound is within ±10% of the target concentration. Uniformity of content in different aliquots of the suspension. |
| Redispersibility | Manual shaking | Suspension should be easily redispersed upon gentle shaking with no caking or clumping. |
Stability
The stability of the this compound oral suspension should be evaluated under the intended storage conditions (e.g., refrigerated at 2-8°C). Stability-indicating assays should be used to monitor the concentration of this compound and the formation of any degradation products over time. Physical stability, such as changes in appearance, viscosity, and redispersibility, should also be monitored. While specific stability data for this compound oral suspension is not publicly available, it is recommended to prepare the suspension fresh for each study or to conduct appropriate stability studies to establish a suitable shelf-life.
References
Application Notes and Protocols: SB-656104 in a Guinea Pig Hypothermia Model
These application notes provide a detailed overview of the use of SB-656104, a selective 5-HT7 receptor antagonist, in a guinea pig model of hypothermia. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of this compound on thermoregulation.
Introduction
This compound is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7). The 5-HT7 receptor is implicated in various physiological processes, including the regulation of body temperature. In guinea pigs, the administration of the 5-HT receptor agonist 5-carboxamidotryptamine (B1209777) (5-CT) induces a significant hypothermic effect. This response serves as a valuable in vivo pharmacodynamic model to evaluate the efficacy and potency of 5-HT7 receptor antagonists like this compound.[1][2] This document outlines the experimental protocol for inducing hypothermia with 5-CT and assessing the reversal of this effect by this compound.
Mechanism of Action
This compound exerts its effects by competitively antagonizing the 5-HT7 receptor.[2] In the described hypothermia model, 5-CT activates 5-HT7 receptors, leading to a decrease in core body temperature. By blocking this interaction, this compound can prevent or reverse the induced hypothermia. This antagonist has demonstrated high affinity for both human and rat 5-HT7 receptors and has been shown to competitively antagonize the 5-CT-induced accumulation of cyclic AMP in vitro.[2]
Signaling Pathway
References
Application Notes and Protocols for SB-656104 in Rodent Learning and Memory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-656104 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1][2][3] Emerging research has highlighted the potential of 5-HT7 receptor modulation in treating cognitive deficits associated with neuropsychiatric disorders.[4][5] Notably, this compound has been shown to reverse learning and memory impairments induced by the N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 in rodent models. This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on learning and memory in rats, particularly in the context of MK-801-induced cognitive deficits.
Mechanism of Action
This compound exerts its effects by blocking the 5-HT7 receptor. The 5-HT7 receptor is primarily coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing this receptor, this compound modulates downstream signaling cascades that are implicated in neuronal plasticity, learning, and memory. The hippocampus, a brain region critical for memory formation, shows high expression of 5-HT7 receptors.
Data Presentation: Efficacy of this compound in Reversing MK-801-Induced Memory Deficits
The following tables summarize the effective doses of this compound in ameliorating cognitive impairments induced by MK-801 in standard rodent behavioral tasks.
Table 1: Passive Avoidance Test
| Animal Model | Cognitive Impairment | Treatment | Administration Route | Dosage | Outcome |
| Rat | MK-801-induced memory impairment | This compound-A (Pre-training) | Intraperitoneal (i.p.) | 10 and 30 mg/kg | Significant reversal of MK-801-induced memory impairment. |
| Rat | MK-801-induced memory impairment | This compound-A (Post-training) | Intravenous (i.v.) | 0.3 mg/kg | Counteracted the effect of MK-801, suggesting restoration of memory consolidation. |
Table 2: Morris Water Maze Test
| Animal Model | Cognitive Impairment | Treatment | Administration Route | Dosage | Outcome |
| Rat | MK-801-induced learning impairment | This compound-A | Intraperitoneal (i.p.) | 3 mg/kg | Reversed learning impairment induced by MK-801. |
Experimental Protocols
Passive Avoidance Test
This test assesses long-term memory based on fear conditioning.
Apparatus: A two-compartment shuttle box with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Habituation:
-
Place each rat in the light compartment and allow it to explore for a set period (e.g., 60 seconds).
-
The guillotine door is then opened, and the latency to enter the dark compartment is recorded. Most rodents will naturally enter the dark compartment quickly.
-
-
Acquisition (Training):
-
Administer this compound (10 or 30 mg/kg, i.p.) or vehicle 30 minutes before the administration of MK-801.
-
Administer MK-801 (e.g., 0.1-0.2 mg/kg, i.p.) 30 minutes before the training session.
-
Place the rat in the light compartment.
-
Once the rat completely enters the dark compartment, the guillotine door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The rat is then immediately removed and returned to its home cage.
-
-
Retention (Testing):
-
24 hours after the acquisition trial, place the rat back into the light compartment.
-
Open the guillotine door and measure the step-through latency (the time it takes for the rat to enter the dark compartment).
-
A longer step-through latency is indicative of better memory retention of the aversive stimulus. A cut-off time (e.g., 300 seconds) is typically used.
-
Morris Water Maze (MWM) Test
The MWM is a widely used task to assess spatial learning and memory.
Apparatus: A large circular pool (e.g., 1.5-2.0 meters in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A small escape platform is hidden 1-2 cm below the water surface. The pool is surrounded by various distal visual cues.
Procedure:
-
Acquisition (Spatial Training):
-
This phase is typically conducted over 4-5 consecutive days with 4 trials per day.
-
Administer this compound (3 mg/kg, i.p.) or vehicle 30 minutes before the administration of MK-801.
-
Administer MK-801 (e.g., 0.1-0.2 mg/kg, i.p.) 30 minutes before the first trial of each day.
-
For each trial, gently place the rat into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
Allow the rat to swim freely to find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform), path length, and swim speed using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the final acquisition trial, a probe trial is conducted.
-
The escape platform is removed from the pool.
-
The rat is placed in the pool from a novel starting position and allowed to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the rat crosses the former platform location, and the swim path. Increased time in the target quadrant indicates better spatial memory.
-
Mandatory Visualizations
Caption: 5-HT7 Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for Evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cypermethrin exposure on learning and memory functions and anxiety-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonism with MK-801 impairs consolidation and reconsolidation of passive avoidance conditioning in adolescent rats: evidence for a state dependent reconsolidation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Preclinical Sleep Studies of SB-656104
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-656104 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1][2] Preclinical studies have demonstrated its significant impact on sleep architecture, specifically in the regulation of Rapid Eye Movement (REM) sleep.[1][3] These findings suggest the potential utility of 5-HT7 receptor antagonists in conditions where REM sleep is dysregulated. This document provides detailed application notes and experimental protocols for designing and conducting preclinical sleep studies to evaluate the effects of this compound in rodent models.
Mechanism of Action: 5-HT7 Receptor Antagonism
This compound exerts its effects by competitively blocking the 5-HT7 receptor.[1] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase through a Gs protein. Activation of the 5-HT7 receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade can modulate the activity of various downstream targets, influencing neuronal excitability and neurotransmitter release.
In brain regions critical for sleep-wake regulation, such as the dorsal raphe nucleus (DRN), 5-HT7 receptors are expressed on GABAergic interneurons. By antagonizing these receptors, this compound can modulate GABAergic inhibition of serotonin-releasing neurons, thereby influencing serotonergic tone in brain regions that regulate REM sleep.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from preclinical studies in rats.
Table 1: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | 1.4 hours | Intraperitoneal (i.p.) | |
| Brain:Blood Ratio (steady-state) | 0.9:1 | Intravenous (i.v.) | |
| Mean Brain Concentration (1h post-dose) | 0.80 µM | 10 mg/kg i.p. | |
| Mean Blood Concentration (1h post-dose) | 1.0 µM | 10 mg/kg i.p. | |
| Blood Clearance (CLb) | 58 ± 6 ml min⁻¹ kg⁻¹ | i.v. infusion |
Table 2: Pharmacodynamic Effects of this compound on REM Sleep in Rats
| Dose (i.p.) | Effect on REM Sleep Latency | Effect on Total REM Sleep | Reference |
| 10 mg/kg | No significant effect | Significant reduction | |
| 30 mg/kg | Significant increase (+93%) | Significant reduction |
Mandatory Visualizations
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300g at the time of surgery.
-
Housing: Individually housed after surgery in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are to be provided ad libitum.
Surgical Implantation of EEG/EMG Electrodes
-
Anesthesia: Administer appropriate anesthesia (e.g., ketamine/xylazine cocktail or isoflurane).
-
Electrode Placement:
-
EEG: Place stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.
-
EMG: Implant flexible wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording.
-
-
Securing the Implant: Secure the electrode assembly to the skull using dental cement.
-
Post-operative Care: Provide appropriate post-operative analgesia and allow for a minimum of 7 days of recovery before commencing the study.
Polysomnographic Recording
-
Habituation: Acclimate the animals to the recording chambers and tethered recording cables for 2-3 days prior to the experiment.
-
Baseline Recording: Record baseline sleep-wake activity for 24 hours before drug administration to establish individual sleep patterns.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the beginning of the light (inactive) phase.
-
-
Test Recording: Continuously record EEG and EMG signals for at least 5 hours, and up to 24 hours, post-injection.
Data Analysis
-
Sleep Stage Scoring:
-
Divide the recording into 10-30 second epochs.
-
Visually score each epoch as Wake, Non-REM (NREM) sleep, or REM sleep based on the EEG and EMG signals.
-
Wake: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).
-
-
-
Data Quantification:
-
Calculate the latency to the first episode of NREM and REM sleep.
-
Determine the total time spent in each sleep stage.
-
Calculate the number and duration of sleep/wake episodes.
-
-
Spectral Analysis:
-
Perform Fast Fourier Transform (FFT) on the EEG signal to analyze the power in different frequency bands (e.g., delta, theta, alpha, beta).
-
Statistical Analysis
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare sleep parameters between the this compound-treated and vehicle-treated groups.
-
A p-value of <0.05 is typically considered statistically significant.
Concluding Remarks
The protocols outlined in this document provide a framework for the preclinical evaluation of this compound's effects on sleep. Adherence to these methodologies will ensure the generation of robust and reproducible data. Researchers should note that while preclinical data are promising, there is currently a lack of publicly available information on the clinical development, safety, and regulatory status of this compound in humans. Further investigation is warranted to fully elucidate the therapeutic potential of 5-HT7 receptor antagonism for sleep disorders.
References
- 1. Neural mechanisms mediating circadian phase resetting by activation of 5-HT7 receptors in the dorsal raphe: Roles of GABAergic and glutamatergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neural mechanisms mediating circadian phase resetting by activation of 5-HT(7) receptors in the dorsal raphe: roles of GABAergic and glutamatergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of serotonin 5-HT7 receptor in regulating sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Strategies for Dissolving SB-656104 for In Vivo Administration
SB-656104, a potent and selective 5-HT7 receptor antagonist, is a hydrophobic molecule requiring specific formulation strategies for effective in vivo delivery. Direct dissolution in aqueous vehicles like saline is often impractical due to its low water solubility. Successful administration in animal models typically involves the use of co-solvents, solubility enhancers like cyclodextrins, or the preparation of a stable suspension, depending on the desired route of administration (e.g., intravenous, intraperitoneal, or oral).
The choice of vehicle is critical and depends on the experimental requirements, including the desired concentration, dose volume, route of administration, and potential for vehicle-induced physiological effects. For systemic administration where a true solution is required (e.g., intravenous or intraperitoneal injection), solubilizing agents are necessary. For oral gavage, a uniform suspension is often an acceptable and effective alternative. The protocols below are based on established methods from peer-reviewed studies.[1]
Quantitative Data: Published Formulations for this compound
The following table summarizes vehicle compositions and resulting concentrations of this compound used in preclinical in vivo studies.
| Route of Administration | Vehicle Composition | Final Drug Concentration | Species | Reference |
| Intravenous (i.v.) | 2% DMSO, 10% (w/v) Captisol® (or Encapsin™ HPB), 88% 0.9% Saline (v/v) | 0.2 mg/mL | Rat | [1] |
| Intraperitoneal (i.p.) | 10% (w/v) Captisol® in 0.9% Saline | 5 mg/mL | Rat | [1] |
| Oral (p.o.) | 1% (w/v) Methylcellulose (B11928114) in water | 0.6 mg/mL | Rat | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous (i.v.) or Intraperitoneal (i.p.) Injection using a Cyclodextrin-based Vehicle
This protocol is adapted for preparing a clear, injectable solution suitable for systemic administration. It utilizes Captisol® (a sulfobutyl ether beta-cyclodextrin) to enhance the aqueous solubility of this compound.
Materials:
-
This compound (HCl salt form, this compound-A, is often used)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade or equivalent
-
Captisol® (or equivalent sulfobutyl ether beta-cyclodextrin)
-
0.9% (w/v) Sodium Chloride Injection, USP (Saline)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate Required Volumes: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the dose volume (e.g., 1-5 mL/kg).
-
Prepare Vehicle:
-
For a 10% Captisol® in saline vehicle (for i.p. use): Weigh the required amount of Captisol® and dissolve it in the final volume of 0.9% saline. For example, to make 10 mL of vehicle, dissolve 1 g of Captisol® in 10 mL of saline.
-
For a 2% DMSO / 10% Captisol® vehicle (for i.v. use): To make a 10 mL final solution, dissolve 1 g of Captisol® in 8.8 mL of 0.9% saline.
-
-
Initial Dissolution in DMSO (if applicable): If using the co-solvent method for i.v. administration, first dissolve the weighed this compound powder in the DMSO portion of the vehicle (e.g., 0.2 mL for a 10 mL final volume). Vortex thoroughly until the compound is fully dissolved.
-
Combine with Vehicle:
-
For the i.p. formulation: Add the weighed this compound powder directly to the 10% Captisol®/saline vehicle.
-
For the i.v. formulation: Slowly add the Captisol®/saline solution to the DMSO-drug concentrate.
-
-
Facilitate Solubilization: Vortex the mixture vigorously for 5-10 minutes. If the solution is not completely clear, sonicate in a water bath for 10-15 minutes until all particulate matter has dissolved.
-
Final Checks and Sterilization: Inspect the solution visually to ensure it is clear and free of precipitates. For i.v. administration, sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Administration: Use the prepared solution promptly. Store at 4°C for short-term storage if necessary, but always check for precipitation before use.
Protocol 2: Preparation of this compound Suspension for Oral (p.o.) Gavage
This protocol is designed for preparing a uniform suspension of this compound for oral administration.
Materials:
-
This compound
-
Methylcellulose (e.g., 400 cP viscosity)
-
Purified water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare 1% Methylcellulose Vehicle: To prepare 50 mL of vehicle, heat approximately 25 mL of purified water to 60-70°C. Add 0.5 g of methylcellulose and stir until it is thoroughly wetted. Remove from heat and add the remaining 25 mL of cold water. Continue to stir in a cold-water bath until the solution is clear and viscous.
-
Weigh Compound: Weigh the required amount of this compound.
-
Create a Paste: Place the weighed powder in a mortar. Add a small volume of the 1% methylcellulose vehicle (just enough to wet the powder) and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Dilute the Suspension: Gradually add the remaining methylcellulose vehicle to the paste while stirring continuously.
-
Ensure Homogeneity: Transfer the suspension to a beaker or vial with a magnetic stir bar. Stir continuously for at least 15-30 minutes before dosing to ensure a homogenous suspension.
-
Administration: Stir the suspension continuously while drawing up each dose to ensure consistent concentration.
Visualizations
Caption: Workflow for preparing this compound formulations for in vivo studies.
References
SB-656104: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for SB-656104, a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7). The information is intended to guide researchers in the procurement and effective use of this compound in preclinical research settings.
Purchasing Information
This compound is available from several reputable chemical suppliers. The following table summarizes key purchasing information to aid in the selection of a suitable product for your research needs.
| Supplier | Catalog Number | Purity | Available Quantities | Storage Conditions |
| MedChemExpress | HY-124135 | ≥98% | 50 mg, 100 mg, 250 mg | Room temperature in continental US; may vary elsewhere. Refer to Certificate of Analysis.[1] |
| Cayman Chemical | Not explicitly specified | ≥98% | Not specified | -20°C[2][3] |
| Selleck Chemicals | S9516 | 98.67% | Not specified | 3 years at -20°C (powder), 1 month at -20°C in solvent, 1 year at -80°C in solvent.[4] |
| Tocris Bioscience | Not explicitly specified | ≥98% | Not specified | Refer to product datasheet. |
Chemical Properties
| Property | Value |
| Molecular Formula | C24H28ClN5O3S |
| Molecular Weight | 522.03 g/mol |
| CAS Number | 446020-51-5[1] |
| Synonyms | This compound-A |
| Solubility | Soluble in DMSO and ethanol. |
Mechanism of Action and Signaling Pathway
This compound acts as a potent antagonist at the 5-HT7 receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound competitively blocks this interaction, thereby inhibiting the downstream signaling cascade.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro: cAMP Accumulation Assay
This protocol is designed to assess the antagonist activity of this compound on 5-HT7 receptor-mediated cAMP production in a cell-based assay. The method involves stimulating cells expressing the 5-HT7 receptor with a known agonist in the presence and absence of this compound.
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor.
-
Cell culture medium (e.g., MEM with 10% FBS).
-
5-carboxamidotryptamine (5-CT) as the agonist.
-
This compound.
-
cAMP assay kit (e.g., AlphaScreen from Revvity).
-
Stimulation buffer.
-
384-well white opaque plates.
Procedure:
-
Cell Preparation: Culture HEK293-h5-HT7 cells to 60-80% confluency. Harvest cells and resuspend in stimulation buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of this compound and 5-CT in the appropriate assay buffer.
-
Assay Plate Setup:
-
Add a fixed concentration of this compound (or vehicle control) to the wells.
-
Add varying concentrations of 5-CT to the wells.
-
Add the cell suspension to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., AlphaScreen kit).
-
Data Analysis: Measure the signal (e.g., AlphaScreen signal on an EnVision plate reader). Plot the concentration-response curves for 5-CT in the presence and absence of this compound to determine the antagonist's potency (pA2 value).
Caption: Workflow for the in vitro cAMP accumulation assay.
In Vivo: Pharmacokinetic Study in Rats
This protocol describes a method to determine the pharmacokinetic profile of this compound in rats following intraperitoneal (i.p.) administration.
Materials:
-
Male Sprague-Dawley rats (approx. 250 g).
-
This compound.
-
Vehicle (e.g., 0.9% saline with 10% Captisol).
-
Anesthetic (e.g., isoflurane).
-
Heparinized tubes for blood collection.
-
LC-MS/MS system for analysis.
Procedure:
-
Animal Preparation: Acclimate male Sprague-Dawley rats to the housing conditions.
-
Dosing: Prepare a solution of this compound in the vehicle at a final concentration of 5 mg/mL. Administer a single i.p. injection of this compound (e.g., 10 mg/kg).
-
Sample Collection: At various time points post-injection, anesthetize the rats and collect blood samples via cardiac puncture into heparinized tubes. Brain tissue can also be excised.
-
Sample Processing: Store all samples at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in blood and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CLb), and brain-to-blood ratio.
In Vivo: 5-CT-Induced Hypothermia in Guinea Pigs
This protocol provides a pharmacodynamic model to assess the in vivo efficacy of this compound in antagonizing a 5-HT7 receptor-mediated physiological response.
Materials:
-
Guinea pigs.
-
This compound.
-
5-carboxamidotryptamine (5-CT).
-
Vehicle (e.g., 10% captisol in saline).
-
Rectal thermometer.
Procedure:
-
Animal Acclimation: Acclimate guinea pigs to the experimental conditions and handling.
-
Dosing:
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via i.p. injection.
-
After 60 minutes, administer 5-CT (e.g., 0.3 mg/kg, i.p.) to induce hypothermia.
-
-
Temperature Measurement: Measure the rectal body temperature at baseline and at several time points after 5-CT administration (e.g., 55, 85, and 115 minutes).
-
Data Analysis: Calculate the change in body temperature from baseline for each animal. Compare the hypothermic response in the this compound-treated groups to the vehicle control group to determine the antagonist's ability to reverse the 5-CT-induced effect and calculate the ED50.
Caption: General workflow for in vivo pharmacokinetic and pharmacodynamic studies.
References
Application Notes and Protocols: The Use of SB-656104 in Reversing Dizocilpine-Induced Deficits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive deficits are a core feature of several neuropsychiatric disorders, including schizophrenia. The non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, dizocilpine (B47880) (MK-801), is widely used in preclinical research to induce behavioral and cognitive abnormalities in animal models that mimic those seen in schizophrenia. These deficits include impairments in learning, memory, and executive function. The serotonin (B10506) 7 (5-HT₇) receptor has emerged as a promising target for the development of novel therapeutics to address these cognitive impairments. SB-656104 is a potent and selective 5-HT₇ receptor antagonist. Preclinical evidence suggests that this compound can effectively reverse the cognitive deficits induced by dizocilpine, highlighting its potential as a pro-cognitive agent.
These application notes provide detailed protocols for inducing cognitive deficits in rats using dizocilpine and for assessing the efficacy of this compound in reversing these impairments using the passive avoidance and Morris water maze tasks.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in reversing dizocilpine-induced cognitive deficits.
Table 1: Reversal of Dizocilpine-Induced Memory Impairment in the Passive Avoidance Test by this compound
| Treatment Group | Dose (mg/kg) | Administration Route | Outcome Measure | Result | Reference |
| Vehicle + Vehicle | - | - | Step-through Latency (s) | Normal Memory Retention | [1] |
| Dizocilpine + Vehicle | 0.075 | s.c. | Step-through Latency (s) | Significant Memory Impairment | [1][2] |
| Dizocilpine + this compound | 10 | i.p. (pre-training) | Step-through Latency (s) | Significant Reversal of Memory Impairment | [1] |
| Dizocilpine + this compound | 30 | i.p. (pre-training) | Step-through Latency (s) | Significant Reversal of Memory Impairment | [1] |
| Dizocilpine + this compound | 0.3 | i.v. (post-training) | Step-through Latency (s) | Significant Reversal of Memory Impairment |
Table 2: Reversal of Dizocilpine-Induced Learning Impairment in the Morris Water Maze Test by this compound
| Treatment Group | Dose (mg/kg) | Administration Route | Outcome Measure | Result | Reference |
| Vehicle + Vehicle | - | - | Escape Latency (s) | Normal Learning Curve | |
| Dizocilpine + Vehicle | 0.15 | i.p. | Escape Latency (s) | Significant Learning Impairment | |
| Dizocilpine + this compound | 3 | i.p. | Escape Latency (s) | Significant Reversal of Learning Impairment |
Signaling Pathway
Caption: Proposed signaling pathway for the reversal of dizocilpine-induced deficits by this compound.
Experimental Protocols
Note: The following protocols are based on methodologies reported by Horisawa et al. (2011, 2013) and standard preclinical testing procedures. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: Reversal of Dizocilpine-Induced Memory Deficits in the Passive Avoidance Test
1. Objective: To assess the ability of this compound to reverse memory deficits induced by dizocilpine in a fear-motivated learning task.
2. Animals:
-
Species: Male Wistar rats
-
Weight: 200-250 g at the start of the experiment
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
3. Apparatus:
-
A two-compartment passive avoidance apparatus. One compartment is brightly illuminated, and the other is dark. The compartments are separated by a guillotine door. The floor of the dark compartment consists of a stainless-steel grid for delivering a footshock.
4. Drug Preparation and Administration:
-
Dizocilpine (MK-801): Dissolve in sterile saline. Administer at a dose of 0.075 mg/kg via subcutaneous (s.c.) injection.
-
This compound: For intraperitoneal (i.p.) administration, suspend in a vehicle of 0.5% methylcellulose. For intravenous (i.v.) administration, dissolve in a suitable vehicle.
-
Pre-training doses: 10 and 30 mg/kg, i.p.
-
Post-training dose: 0.3 mg/kg, i.v.
-
5. Experimental Procedure:
-
Acquisition/Training Trial (Day 1):
-
Administer this compound (or vehicle) i.p. 60 minutes before the training trial.
-
Administer dizocilpine (or vehicle) s.c. 30 minutes before the training trial.
-
Place the rat in the illuminated compartment, facing away from the guillotine door.
-
After a 10-second acclimatization period, open the guillotine door.
-
When the rat enters the dark compartment with all four paws, close the door and deliver a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
For post-training administration studies, administer this compound (or vehicle) i.v. immediately after the training trial.
-
Return the rat to its home cage.
-
-
Retention Trial (Day 2):
-
24 hours after the acquisition trial, place the rat back into the illuminated compartment.
-
After a 10-second acclimatization period, open the guillotine door.
-
Record the step-through latency, with a cut-off time of 300 seconds. No footshock is delivered.
-
A longer step-through latency indicates better memory retention.
-
6. Data Analysis:
-
Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental workflow for the passive avoidance test.
Protocol 2: Reversal of Dizocilpine-Induced Spatial Learning Deficits in the Morris Water Maze (MWM)
1. Objective: To evaluate the effect of this compound on spatial learning deficits induced by dizocilpine.
2. Animals:
-
Same as in Protocol 1.
3. Apparatus:
-
A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
Various extra-maze visual cues are placed around the room and remain constant throughout the experiment.
-
A video tracking system to record the swim paths and calculate parameters.
4. Drug Preparation and Administration:
-
Dizocilpine (MK-801): Dissolve in sterile saline. Administer at a dose of 0.15 mg/kg via i.p. injection.
-
This compound: Suspend in 0.5% methylcellulose. Administer at a dose of 3 mg/kg via i.p. injection.
5. Experimental Procedure:
-
Habituation (Day 1):
-
Allow each rat to swim freely in the pool for 60 seconds without the platform to acclimatize.
-
-
Acquisition Training (Days 2-6):
-
Administer this compound (or vehicle) i.p. 60 minutes before the first trial of each day.
-
Administer dizocilpine (or vehicle) i.p. 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the rat into the water facing the wall at one of four quasi-random start positions (North, South, East, West).
-
Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the rat fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day 7):
-
24 hours after the last training session, remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
6. Data Analysis:
-
For acquisition training, analyze the escape latencies across days using a repeated-measures ANOVA.
-
For the probe trial, compare the time spent in the target quadrant between groups using a one-way ANOVA.
References
Application Notes and Protocols for the Administration of SB-656104 in Animal Models
Disclaimer: The following application notes and protocols are based on publicly available data from short-term preclinical studies of SB-656104. To date, no long-term administration studies in animal models have been identified in the public domain. These protocols can serve as a foundation for the design of future chronic administration studies, but appropriate dose adjustments, safety monitoring, and ethical considerations will be necessary for any long-term experimental design.
Introduction
This compound-A is a potent and selective 5-HT7 receptor antagonist.[1][2] It has been investigated for its potential therapeutic effects, particularly in the modulation of sleep patterns and for its antipsychotic-like properties in animal models.[1][3][4] This document provides a summary of its pharmacokinetic properties and detailed protocols for its use in common preclinical models.
Quantitative Data Summary
The following tables summarize the key quantitative data from pharmacokinetic and pharmacodynamic studies of this compound-A in rodent models.
Table 1: Pharmacokinetic Parameters of this compound-A in Rats
| Parameter | Value | Animal Model | Administration Route | Source |
| Blood Clearance (CLb) | 57 ± 4 mL/min/kg | Rat | Intravenous (i.v.) infusion | |
| Steady-State Volume of Distribution (Vss) | 6.7 ± 1.3 L/kg | Rat | Intravenous (i.v.) infusion | |
| Terminal Half-life (t1/2) | ~2 hours | Rat | Intravenous (i.v.) infusion | |
| Oral Bioavailability | 16% | Rat | Oral (p.o.) | |
| Terminal Half-life (t1/2) | 1.4 hours | Rat | Intraperitoneal (i.p.) | |
| Steady-State Brain:Blood Ratio | 0.9 : 1 | Rat | Intravenous (i.v.) infusion | |
| Mean Brain Concentration (1h post-dose) | 0.80 µM | Rat | 10 mg/kg i.p. | |
| Mean Blood Concentration (1h post-dose) | 1.0 µM | Rat | 10 mg/kg i.p. |
Table 2: Pharmacodynamic Effects of this compound-A
| Model | Effect | Effective Dose (ED50) | Animal Model | Administration Route | Source |
| 5-CT-Induced Hypothermia | Reversal of hypothermia | 2 mg/kg | Guinea Pig | Intraperitoneal (i.p.) | |
| REM Sleep Modulation | Increased latency to REM sleep | 30 mg/kg | Rat | Intraperitoneal (i.p.) | |
| REM Sleep Modulation | Reduced total REM sleep | 10 and 30 mg/kg | Rat | Intraperitoneal (i.p.) |
Signaling Pathway
This compound-A acts as an antagonist at the 5-HT7 receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase. Antagonism by this compound-A blocks the downstream signaling cascade initiated by serotonin (B10506) (5-HT), leading to a reduction in intracellular cyclic AMP (cAMP) levels.
Caption: 5-HT7 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Protocols
5-CT-Induced Hypothermia in Guinea Pigs
This pharmacodynamic model is used to assess the in vivo activity of 5-HT7 receptor antagonists.
Materials:
-
Male Dunkin-Hartley guinea pigs (approx. 350-450 g)
-
This compound-A
-
5-carboxamidotryptamine (5-CT) maleate
-
Vehicle (e.g., 10% w/v Captisol in 0.9% saline)
-
Rectal temperature probe
Procedure:
-
House animals individually and allow them to acclimate to the experimental room for at least 1 hour before testing.
-
Measure the basal rectal temperature of each animal.
-
Prepare this compound-A in the vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).
-
Administer this compound-A or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (e.g., 60 minutes), administer 5-CT (e.g., 0.3 mg/kg, i.p.) to induce hypothermia.
-
Measure rectal temperature at regular intervals (e.g., every 30 minutes for 2 hours) post-5-CT administration.
-
Calculate the change in body temperature from the basal level for each animal.
-
The reversal of 5-CT-induced hypothermia is indicative of 5-HT7 receptor antagonism.
Caption: Experimental workflow for the 5-CT-induced hypothermia model in guinea pigs.
REM Sleep Modulation in Rats
This protocol is designed to evaluate the effects of this compound-A on sleep architecture.
Materials:
-
Male Sprague-Dawley rats (approx. 250 g) surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
This compound-A
-
Vehicle (e.g., 10% w/v Captisol in 0.9% saline)
-
Sleep recording and analysis system
Procedure:
-
Allow surgically prepared animals to recover fully.
-
Acclimate the rats to the recording chambers and tethered recording system.
-
Establish a stable baseline sleep-wake pattern (e.g., over 48 hours).
-
On the test day, administer this compound-A or vehicle (i.p.) at the beginning of the light period (the primary sleep period for rats).
-
Record EEG and EMG data continuously for a set period (e.g., 6-8 hours).
-
Score the recordings for wakefulness, non-REM (NREM) sleep, and REM sleep in epochs (e.g., 30 seconds).
-
Analyze the data to determine the latency to the first episode of NREM and REM sleep, and the total duration of each sleep stage.
Caption: Experimental workflow for studying the effects of this compound on REM sleep in rats.
Drug Formulation
For intraperitoneal administration in the described studies, this compound-A was dissolved in 0.9% (w/v) saline containing 10% (w/v) Captisol to a final concentration appropriate for the desired dose volume. For oral administration, a suspension in 1% (w/v) aqueous methylcellulose (B11928114) has been used. It is crucial to ensure the formulation is appropriate for the intended administration route and duration of the study.
Considerations for Long-Term Administration
While no long-term administration data is currently available, any future studies should consider the following:
-
Tolerability and Safety: Chronic dosing will require careful monitoring for any adverse effects, including changes in body weight, food and water intake, and general behavior. Histopathological analysis of key organs at the end of the study would be essential.
-
Pharmacokinetic Accumulation: The relatively short half-life of this compound-A suggests that accumulation with once-daily dosing may be limited, but this should be confirmed with pharmacokinetic studies during chronic administration.
-
Target Engagement: It may be necessary to periodically assess target engagement to ensure that the desired level of 5-HT7 receptor antagonism is maintained throughout the study.
-
Route of Administration: For long-term studies, less stressful administration routes such as oral gavage or formulation in drinking water or food should be considered if feasible and providing adequate bioavailability.
The provided protocols for short-term studies can be adapted for chronic paradigms, for example, by incorporating repeated dosing and longitudinal assessment of behavioral or physiological endpoints. However, a thorough safety and toxicology evaluation should precede any long-term efficacy studies.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
Troubleshooting & Optimization
SB-656104 Technical Support Center: Solubility and Experimental Guidance
Welcome to the technical support center for SB-656104. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility challenges and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1][2] Its hydrochloride salt is often referred to as this compound-A.[3] The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gαs protein to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By competitively blocking this interaction, this compound inhibits this signaling cascade.[4]
Q2: I am having trouble dissolving this compound in aqueous buffers like PBS or saline. Is this expected?
A2: Yes, this is expected. This compound, particularly the free base, has low aqueous solubility. Direct dissolution in saline or phosphate-buffered saline (PBS) will likely result in a suspension rather than a clear solution, especially at higher concentrations. For in vivo studies, researchers have successfully used co-solvents and solubilizing agents to achieve desired concentrations.[3] An oral administration has been performed using a suspension in 1% aqueous methylcellulose.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Based on published literature, Dimethyl Sulfoxide (DMSO) is a reliable solvent for preparing high-concentration stock solutions of this compound. For subsequent dilution into aqueous media for experiments, it is crucial to ensure the final DMSO concentration is low enough to be compatible with your experimental system (typically <0.5% for cell-based assays).
Q4: How should I store the solid compound and prepared stock solutions?
A4: The solid form of this compound should be stored at room temperature as recommended by suppliers. Once dissolved, stock solutions, particularly those in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 4°C may be adequate, while long-term storage at -80°C is recommended for preserving the integrity of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in Culture Media | The concentration of this compound exceeds its solubility limit in the aqueous medium, or the final solvent concentration is too low. | Ensure the final DMSO concentration is sufficient but non-toxic to your cells (e.g., 0.1-0.5%). If precipitation persists, consider using a lower concentration of this compound or preparing a fresh stock solution. Gentle vortexing of the diluted solution before adding it to the cells can also help. |
| Inconsistent Experimental Results | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incomplete Solubilization: The compound may not be fully dissolved, leading to inaccurate concentrations. | 1. Aliquot stock solutions and store them at -80°C. Use a fresh aliquot for each experiment. 2. After initial dilution from the stock, ensure the working solution is clear. If cloudiness or precipitate is visible, try gentle warming or sonication. If the issue persists, the concentration may be too high for the chosen solvent system. |
| Difficulty Achieving High Concentration for In Vivo Dosing | Low aqueous solubility of this compound. | For intravenous or intraperitoneal injections, consider using a vehicle with solubilizing agents. Formulations with Captisol or a combination of Encapsin™ HPB and DMSO in saline have been shown to be effective. |
Quantitative Data: Proven Solvent Systems
The following table summarizes solvent systems and concentrations that have been successfully used in published research.
| Application | Solvent/Vehicle | Achieved Concentration | Reference |
| Intravenous (i.v.) Infusion in Rats | 0.9% (w/v) saline, containing 10% (w/v) Encapsin™ HPB and 2% (v/v) DMSO | 0.2 mg/mL | |
| Intraperitoneal (i.p.) Administration in Rats | 0.9% (w/v) saline, containing 10% (w/v) Captisol | 5 mg/mL | |
| Intraperitoneal (i.p.) Administration in Rats | 100 mM Dimethyl Sulfoxide (DMSO) | 10 mg/kg dose prepared | |
| Oral (p.o.) Suspension in Rats | 1% (w/v) aqueous methylcellulose | 0.6 mg/mL |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve it in 100% DMSO to create a stock solution (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming (to 37°C) may assist dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C to maintain long-term stability.
-
-
Preparation of Working Solution:
-
For your experiment, thaw one aliquot of the DMSO stock solution.
-
Serially dilute the stock solution in your cell culture medium to the desired final concentrations.
-
Crucially , ensure the final concentration of DMSO in the medium applied to your cells is below the threshold for toxicity for your specific cell line (generally ≤0.5%).
-
Protocol 2: Preparation of this compound for In Vivo Administration (based on Thomas et al., 2003)
Vehicle Formulation using Captisol:
-
Prepare a 10% (w/v) solution of Captisol in 0.9% (w/v) saline.
-
Warm the vehicle solution slightly to aid in the dissolution of this compound.
-
Add the this compound powder to the vehicle to achieve the target concentration (e.g., 5 mg/mL).
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
Administer the solution via the desired route (e.g., intraperitoneal injection).
Visualizations
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is coupled to Gαs and Gα12 proteins. The canonical pathway involves Gαs-mediated activation of adenylyl cyclase (AC), leading to increased cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors and other kinases like ERK.
Caption: Canonical 5-HT7 receptor signaling pathway via Gαs activation.
Experimental Workflow: Preparing this compound for Cellular Assays
This workflow outlines the key steps from receiving the solid compound to applying it to cells in an experiment, highlighting critical points for ensuring solubility and consistency.
Caption: Workflow for preparing this compound solutions for in vitro use.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-656104
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of SB-656104 in solution. It includes troubleshooting guides and frequently asked questions to ensure the successful design and execution of experiments involving this selective 5-HT7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: For in vitro studies, it is recommended to prepare a stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, published studies have reported dissolving this compound in vehicles such as 0.9% saline containing 10% (w/v) Captisol or suspending it in 1% (w/v) aqueous methylcellulose.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] Under these conditions, the solution is generally expected to be stable for up to one month at -20°C and up to six months at -80°C.[3] Aqueous solutions of this compound should ideally be prepared fresh for each experiment due to the higher potential for degradation.[4] If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility of this compound is exceeded in a particular solvent or upon dilution into an aqueous buffer. To redissolve the compound, you can try gentle warming of the solution to 37°C and brief sonication.[4] When diluting a DMSO stock solution into an aqueous medium for cell-based assays, it is crucial to ensure that the final concentration of DMSO is kept low (typically below 0.5%) to maintain solubility and minimize cytotoxicity. Performing serial dilutions in the intermediate solvent before the final dilution in the aqueous buffer can also help prevent precipitation.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
A4: You can perform a stability study by incubating a solution of this compound in your buffer at various temperatures (e.g., 4°C, room temperature, 37°C) and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC. A decrease in the peak area of the parent compound over time indicates degradation. For a detailed methodology, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | The compound's solubility limit has been exceeded. | - Perform serial dilutions in an intermediate solvent before adding to the aqueous buffer.- Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to cells.- Gently warm and sonicate the solution. |
| Inconsistent experimental results | - Degradation of this compound in solution.- Inconsistent solution preparation. | - Prepare fresh aqueous solutions for each experiment.- Aliquot and store DMSO stock solutions at -80°C to avoid freeze-thaw cycles.- Standardize the solution preparation protocol. |
| Loss of compound activity over time | The compound has degraded during storage. | - Verify the storage conditions and age of the stock solution.- Perform a stability check using HPLC or LC-MS.- Prepare a fresh stock solution from solid material. |
Data Presentation
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes general recommendations for its storage and handling in solution based on best practices for similar small molecules.
| Solvent | Storage Temperature | Recommended Maximum Storage Duration | Notes |
| DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -80°C | 6 months | Preferred for long-term storage of stock solutions. |
| Aqueous Buffers | 2-8°C | < 24 hours | Prepare fresh whenever possible. |
| Saline with 10% Captisol | Not specified (prepare fresh) | Not applicable | Used for in vivo administration. |
| 1% Aqueous Methylcellulose | Not specified (prepare fresh) | Not applicable | Used for in vivo oral suspension. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer.
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
2. Preparation of Working Solutions:
-
Dilute the stock solution to a final concentration of 100 µM in the desired test solvent or buffer (e.g., PBS, cell culture medium).
3. Incubation:
-
Aliquot the working solution into multiple vials for each storage condition to be tested (e.g., 4°C, 25°C, 37°C).
4. Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each storage condition for analysis.
5. Sample Analysis:
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
A typical starting method could be a C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Monitor the peak area of the parent this compound compound.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
-
Plot the percentage of remaining compound versus time for each condition to determine the stability profile.
Mandatory Visualization
Signaling Pathway of the 5-HT7 Receptor
This compound is a selective antagonist of the 5-HT7 receptor. This receptor is a Gs-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
Caption: 5-HT7 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given solution.
Caption: A generalized workflow for assessing the stability of this compound in solution.
References
Potential off-target effects of SB-656104
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-656104. The information addresses potential off-target effects and provides guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 7 receptor (5-HT7R). The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) upon activation.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for the 5-HT7 receptor, it has been shown to have measurable affinity for other serotonin receptors, particularly the 5-HT1D, 5-HT2A, and 5-HT2B subtypes. Its affinity for these off-targets is significantly lower than for the 5-HT7 receptor. To minimize the risk of off-target effects, it is recommended to use the lowest effective concentration of this compound in your experiments.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, consider the following:
-
Dose-Response Studies: Conduct dose-response experiments to determine the minimal concentration of this compound required to achieve the desired effect on the 5-HT7 receptor.
-
Use of Control Compounds: Include control compounds in your experiments. This could involve using a structurally different 5-HT7 receptor antagonist to confirm that the observed effects are not specific to the chemical scaffold of this compound.
-
Genetic Knockdown/Knockout: If working with cell lines, consider using siRNA or CRISPR/Cas9 to knock down or knock out the expression of potential off-target receptors to validate that the observed phenotype is mediated by the 5-HT7 receptor.
Q4: What are the potential functional consequences of this compound's off-target binding?
A4: The off-target binding of this compound to 5-HT1D, 5-HT2A, and 5-HT2B receptors could lead to unintended biological effects, as these receptors are involved in various physiological processes. For instance, activation of 5-HT1D receptors is associated with vasoconstriction, while 5-HT2A receptor activation is linked to platelet aggregation and smooth muscle contraction. Unintended antagonism of these receptors could confound experimental results.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in in-vitro assays.
-
Potential Cause: Off-target effects at higher concentrations of this compound.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the concentration of your this compound stock solution.
-
Perform a Dose-Response Curve: If you are using a single high concentration, perform a full dose-response curve to see if the unexpected effect is only present at the highest concentrations.
-
Use a More Selective Antagonist: If available, compare the results with another 5-HT7 receptor antagonist that has a different off-target profile.
-
Test in Off-Target Receptor Cell Lines: If you suspect a specific off-target is involved, test the effect of this compound in a cell line expressing that receptor.
-
Issue 2: Discrepancy between in-vitro and in-vivo results.
-
Potential Cause: In-vivo, the pharmacokinetics and metabolism of this compound can influence its effective concentration at the target tissue, potentially leading to off-target effects that were not observed in-vitro.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the plasma and target tissue of your animal model to understand its distribution and clearance.
-
Dose Adjustment: Based on pharmacokinetic data, adjust the in-vivo dose to better match the effective concentrations from your in-vitro studies.
-
Consider Metabolites: Investigate whether any metabolites of this compound have activity at other receptors.
-
Data Presentation
Table 1: Binding Affinity of this compound for On-Target and Off-Target Receptors
| Receptor | pKi | Ki (nM) | Selectivity vs. 5-HT7 |
| 5-HT7 | 8.7 | 2.0 | - |
| 5-HT1D | 7.6 | 25.1 | 12.6-fold |
| 5-HT2A | 7.2 | 63.1 | 31.6-fold |
| 5-HT2B | 7.04 | 91.2 | 45.6-fold |
| 5-HT5A | 6.74 | 182 | 91-fold |
Experimental Protocols
Radioligand Binding Assay for Determining Off-Target Affinity
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for off-target serotonin receptors.
1. Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT1D, 5-HT2A, or 5-HT2B receptor.
-
Radioligand specific for the receptor of interest (e.g., [3H]-GR125743 for 5-HT1B/1D, [3H]-Ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B).
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand for the receptor (for non-specific binding).
-
50 µL of the this compound dilution.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation (protein concentration to be optimized for each receptor).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Activity
This protocol outlines a method to assess the functional antagonist activity of this compound at the 5-HT7 receptor.
1. Materials:
-
A cell line stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
A known 5-HT7 receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT).
-
This compound.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
2. Procedure:
-
Seed the 5-HT7 receptor-expressing cells in a 96-well plate and grow to confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with stimulation buffer.
-
Add 50 µL of stimulation buffer containing various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of stimulation buffer containing the 5-HT7 agonist (e.g., 5-CT) at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
3. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of the agonist-induced cAMP production.
Mandatory Visualization
Caption: 5-HT7 Receptor Signaling Pathway Antagonized by this compound.
Caption: Experimental Workflow for Assessing Off-Target Effects.
Technical Support Center: SB-656104 and the 5-HT1D Receptor
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for researchers investigating the interaction between the compound SB-656104 and the 5-HT1D serotonin (B10506) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the binding affinity of this compound for the human 5-HT1D receptor?
This compound displays a moderately high affinity for the human 5-HT1D receptor.[1] The reported pKi value is 7.6, which corresponds to a Ki of approximately 25.12 nM.[1][2]
Q2: How does this compound's affinity for the 5-HT1D receptor compare to its primary target, the 5-HT7 receptor?
This compound is significantly more selective for the 5-HT7 receptor. It exhibits an affinity for the 5-HT7 receptor (pKi 8.7) that is approximately 10 to 12 times higher than its affinity for the 5-HT1D receptor (pKi 7.6).[1][2] This selectivity is a critical factor to consider when designing experiments to isolate the effects of 5-HT7 receptor antagonism.
Q3: What is the functional activity of this compound at the 5-HT1D receptor?
This compound acts as an inverse agonist at the human 5-HT1D receptor. In functional assays, it produces a concentration-dependent inhibition of the basal (agonist-independent) binding of [³⁵S]-GTPγS to cell membranes expressing the 5-HT1D receptor. The reported potency for this inhibition is a pEC₅₀ of 7.38.
Q4: What does the inverse agonism of this compound at the 5-HT1D receptor imply for experimental design?
Inverse agonism means that this compound not only blocks the action of agonists but also reduces the constitutive, baseline activity of the 5-HT1D receptor. In systems with high receptor expression and constitutive activity, this can lead to an increase in downstream signaling molecules like cAMP, which is opposite to the effect of an agonist. Researchers should carefully establish a stable baseline to accurately measure the inhibitory effects of this compound.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cAMP functional assays.
-
Possible Cause: You may be observing the effects of this compound's inverse agonism at the 5-HT1D receptor, especially if your experimental system expresses this receptor. The canonical 5-HT1D signaling pathway involves the inhibition of adenylyl cyclase. An inverse agonist like this compound would reduce this basal inhibition, potentially leading to an increase in cAMP levels.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of both 5-HT7 and 5-HT1D receptors in your cell line or tissue preparation.
-
Concentration Control: Use the lowest effective concentration of this compound to maximize selectivity for the 5-HT7 receptor and minimize off-target effects at the 5-HT1D receptor.
-
Use a Neutral Antagonist: Compare results with a neutral 5-HT1D antagonist to differentiate between blockade of agonist effects and inverse agonism.
-
Issue: Difficulty replicating published binding affinity (Ki) values for this compound at the 5-HT1D receptor.
-
Possible Cause: Variations in experimental conditions can significantly impact binding assay outcomes. This includes differences in radioligand used, buffer composition, incubation time, temperature, and the specific cell line or membrane preparation.
-
Troubleshooting Steps:
-
Standardize Protocol: Adhere strictly to a validated protocol, such as the one outlined below.
-
Quality Control: Ensure the radioligand is not degraded and that the cell membrane preparations are of high quality and consistency.
-
Data Analysis: Use a non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the Ki from IC₅₀ values, ensuring you have an accurate Kd value for the radioligand used in your specific assay conditions.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the interaction of this compound with the human 5-HT1D receptor.
| Parameter | Value | Receptor/System | Description | Reference |
| pKi | 7.60 ± 0.02 | Human 5-HT1D | A logarithmic measure of binding affinity from radioligand binding studies. | |
| Ki | 25.12 nM | Human 5-HT1D | The inhibition constant, representing the concentration of this compound that will bind to 50% of the receptors at equilibrium. | |
| pEC₅₀ | 7.38 ± 0.08 | Human 5-HT1D / CHO Membranes | The logarithmic measure of potency for the inhibition of basal [³⁵S]-GTPγS binding, indicating inverse agonist activity. |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
A suitable radioligand for the 5-HT1D receptor (e.g., [³H]-GR-125743).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA).
-
Non-specific binding control (e.g., 10 µM Mianserin).
-
96-well plates, filter mats (GF/B), and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the appropriate dilution of this compound or control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration over filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀, from which the Ki can be calculated.
-
[³⁵S]-GTPγS Functional Assay (Inverse Agonism)
This protocol measures the ability of this compound to inhibit the basal G-protein activation by the 5-HT1D receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
[³⁵S]-GTPγS.
-
GDP (Guanosine diphosphate).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl₂, and 1 mM EDTA).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cell membranes with GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add the assay buffer, [³⁵S]-GTPγS (e.g., 0.1 nM), the pre-treated membranes, and the desired concentration of this compound.
-
Incubate the plate (e.g., for 30 minutes at 30°C).
-
Terminate the binding by rapid filtration over filter mats.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]-GTPγS using a scintillation counter.
-
Plot the data as a function of this compound concentration to determine the pEC₅₀ for the inhibition of basal binding.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Signaling Pathway: 5-HT1D Inverse Agonism
Caption: 5-HT1D signaling pathway showing inverse agonism by this compound.
References
Technical Support Center: Optimizing SB-656104 Dosage for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SB-656104, a selective 5-HT₇ receptor antagonist, in behavioral studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the serotonin (B10506) 5-HT₇ receptor.[1] It competitively inhibits the binding of serotonin to the 5-HT₇ receptor, thereby blocking the downstream signaling cascade initiated by receptor activation. This antagonism has been shown to prevent the 5-carboxamidotryptamine (B1209777) (5-CT)-induced accumulation of cyclic AMP (cAMP).[1]
Q2: What is the recommended starting dose range for this compound in rodent behavioral studies?
A2: A recommended starting dose range for intraperitoneal (i.p.) administration in rodents is between 1 and 10 mg/kg. Doses within this range have been shown to be effective in various behavioral paradigms without producing significant locomotor effects. For instance, an ED₅₀ of 2 mg/kg (i.p.) was effective in reversing 5-CT-induced hypothermia in guinea pigs, a common in vivo model for 5-HT₇ receptor antagonism.[2] In rats, doses of 10 and 30 mg/kg (i.p.) have been shown to significantly reduce REM sleep.[2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions and behavioral endpoint.
Q3: What are the key pharmacokinetic properties of this compound in rats?
A3: this compound exhibits moderate clearance and good central nervous system (CNS) penetration in rats. Following intraperitoneal (i.p.) administration of a 10 mg/kg dose, it has a half-life (t₁/₂) of approximately 1.4 hours.[2] The compound is CNS penetrant, with a steady-state brain-to-blood ratio of about 0.9:1. Its oral bioavailability has been reported to be 16%.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: For intraperitoneal (i.p.) injections, this compound has been successfully dissolved in 10% Captisol in saline. For oral administration, it can be suspended in 1% (w/v) aqueous methylcellulose. It is crucial to ensure the compound is fully dissolved or evenly suspended before administration to ensure accurate dosing.
Quantitative Data Summary
The following tables summarize reported effective doses of this compound in various behavioral and physiological paradigms.
| Pharmacodynamic Model | Species | Administration Route | Effective Dose Range | Observed Effect | Reference |
| 5-CT-Induced Hypothermia | Guinea Pig | i.p. | 1 - 30 mg/kg | Reversal of hypothermia (ED₅₀ = 2 mg/kg) | |
| REM Sleep Modulation | Rat | i.p. | 10 - 30 mg/kg | Reduced total REM sleep and increased REM sleep latency | |
| Capsaicin-Induced Fos-Like Immunoreactivity | Rat | s.c. | 3 mg/kg | Abolished the amplifying effect of a 5-HT₇ agonist | |
| Restraint-Induced CORT Secretion | Rat | i.p. | Not specified | Inhibited restraint-induced CORT secretion |
| Pharmacokinetic Parameters in Rats | Value | Reference |
| Half-life (t₁/₂) (10 mg/kg, i.p.) | 1.4 hours | |
| Oral Bioavailability | 16% | |
| Brain:Blood Ratio (steady-state) | ~0.9:1 |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the 5-HT₇ receptor signaling pathway and a general workflow for optimizing this compound dosage.
References
Technical Support Center: SB-656104 Formulation with Captisol® for Injection
This technical support center provides guidance for researchers, scientists, and drug development professionals working on the formulation of SB-656104 with Captisol® for injection. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant scientific diagrams to address potential challenges during your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and handling of an this compound-Captisol® formulation.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility / Incomplete Dissolution of this compound | Insufficient Captisol® concentration. | Increase the molar ratio of Captisol® to this compound. A typical starting point is a 1:1 molar ratio, but this may need to be optimized. |
| Incorrect pH of the solution. | The ionization state of this compound can affect its complexation with Captisol®. Since Captisol® is anionic, adjusting the pH to ensure this compound is in a less ionized or neutral state may enhance inclusion.[1] Experiment with a pH range around the pKa of this compound. | |
| Inefficient mixing or complexation time. | Ensure adequate mixing energy (e.g., vortexing, sonication) and allow sufficient time for equilibrium to be reached (typically several hours to days).[1] | |
| Precipitation Upon Dilution or Storage | The complex is not stable at lower concentrations. | Re-evaluate the formulation parameters. It may be necessary to increase the Captisol® concentration or adjust the pH to maintain the stability of the inclusion complex upon dilution. |
| Temperature fluctuations affecting solubility. | Store the formulation at a controlled room temperature or as determined by stability studies. Assess the temperature-dependent solubility of the complex. | |
| Interaction with other excipients. | If other excipients are present, they may be competing with this compound for the Captisol® cavity. Simplify the formulation to include only essential components. | |
| Phase Separation or Cloudiness in the Formulation | Formation of higher-order complexes or aggregates. | This can sometimes occur at very high concentrations of drug and cyclodextrin. Try preparing the formulation at a slightly lower concentration. |
| Presence of impurities. | Ensure the purity of this compound, Captisol®, and the solvent (e.g., Water for Injection). | |
| Variability in Experimental Results | Inconsistent preparation method. | Standardize the entire formulation process, including the order of addition of components, mixing speed and duration, and temperature. |
| Analytical method not optimized. | Validate the analytical method (e.g., HPLC) for accuracy, precision, and linearity in the presence of Captisol®, as it can sometimes interfere with quantification. |
Frequently Asked Questions (FAQs)
1. What is the optimal molar ratio of this compound to Captisol®?
The optimal molar ratio is drug-dependent and needs to be determined experimentally through phase solubility studies. A 1:1 stoichiometry is common for drug-cyclodextrin complexes.[2] The goal is to use the lowest amount of Captisol® that achieves the desired solubility and stability of this compound.
2. How does pH affect the formulation?
The pH of the formulation can significantly influence the solubility of this compound and its interaction with the anionic Captisol®. The complexation is generally strongest when the drug is in its neutral or unionized form.[1] Therefore, it is crucial to study the formulation across a range of pH values.
3. Can the this compound-Captisol® solution be sterilized by autoclaving?
Captisol® solutions are known to be stable to autoclaving.[3] However, the stability of this compound at high temperatures must be independently confirmed before autoclaving the final formulation. If this compound is heat-labile, sterile filtration is the recommended method of sterilization.
4. How can I confirm the formation of an inclusion complex?
Several analytical techniques can be used to confirm complex formation. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD). These methods can provide evidence of the interaction between this compound and the Captisol® molecule.
5. What is the expected shelf-life of the formulation?
The shelf-life must be determined through formal stability studies under controlled temperature and humidity conditions. Key parameters to monitor include the concentration of this compound, the appearance of the solution, pH, and the formation of any degradation products.
Experimental Protocols
Protocol 1: Phase Solubility Study
Objective: To determine the stoichiometry and binding constant of the this compound-Captisol® complex.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of Captisol® (e.g., 0 to 50 mM).
-
Add an excess amount of this compound powder to each solution.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for a set period (e.g., 48-72 hours) until equilibrium is reached.
-
After equilibration, filter the solutions through a 0.22 µm filter to remove the undissolved drug.
-
Analyze the concentration of dissolved this compound in each filtrate using a validated HPLC method.
-
Plot the molar concentration of dissolved this compound against the molar concentration of Captisol®. The shape of the curve will indicate the stoichiometry of the complex (e.g., a linear relationship suggests a 1:1 complex).
Protocol 2: Preparation of an Injectable Formulation
Objective: To prepare a clear, sterile solution of this compound with Captisol® for injection.
Methodology:
-
Based on the phase solubility study, determine the required concentration of Captisol® to achieve the target concentration of this compound.
-
In a sterile container, dissolve the calculated amount of Captisol® in Water for Injection (WFI).
-
Slowly add the this compound powder to the Captisol® solution while stirring.
-
Adjust the pH of the solution to the optimal value determined from pre-formulation studies.
-
Continue stirring until the this compound is completely dissolved.
-
If required, bring the solution to the final volume with WFI.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Aseptically fill the solution into sterile vials.
Visualizations
Signaling Pathway
This compound is a selective antagonist of the 5-HT7 receptor. The activation of this G-protein coupled receptor typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: Antagonistic action of this compound on the 5-HT7 receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for developing an this compound-Captisol® formulation.
Caption: Workflow for the development of an injectable this compound-Captisol® formulation.
References
Troubleshooting inconsistent results with SB-656104
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with SB-656104, a selective 5-HT7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our in vivo studies after oral administration of this compound. What could be the cause?
A1: Inconsistent results following oral administration (p.o.) of this compound have been reported and may be attributed to variable gut absorption.[1] Blood-to-brain levels of the compound have been shown to vary significantly between animals after oral dosing.[1] For more consistent in vivo results, intraperitoneal (i.p.) administration is recommended.[1]
Q2: What is the recommended formulation for in vivo administration of this compound?
A2: For intraperitoneal (i.p.) injections, a solution of this compound-A (the HCl salt form) in 10% (w/v) Captisol in saline has been used successfully.[1] This formulation was shown to not produce significant changes in body temperature on its own. For oral administration, the free base form of this compound has been suspended in 1% (w/v) aqueous methylcellulose.[1]
Q3: Are there known off-target effects for this compound that could explain unexpected results?
A3: this compound is a selective 5-HT7 receptor antagonist. However, it does exhibit some affinity for the 5-HT1D receptor, with approximately 10-fold selectivity for the 5-HT7a receptor over the 5-HT1D receptor. While it shows at least 30-fold selectivity against other human cloned 5-HT receptors, it is crucial to consider the potential for 5-HT1D receptor-mediated effects in your experimental system, especially at higher concentrations. Off-target effects are a common source of unexpected results in drug research.
Q4: What is the mechanism of action of this compound at the 5-HT7 receptor?
A4: this compound acts as a competitive antagonist at the 5-HT7 receptor. In cell-based assays, it produces a concentration-related rightward shift of the agonist (e.g., 5-CT) concentration-response curve for cAMP accumulation, without significantly altering the maximal response.
Q5: What are the key pharmacokinetic properties of this compound in rats?
A5: Following intravenous (i.v.) infusion to a steady state in rats, this compound has a blood clearance (CLb) of 58 ± 6 ml min⁻¹ kg⁻¹. It is CNS penetrant with a steady-state brain-to-blood ratio of approximately 0.9:1. After intraperitoneal (i.p.) administration (10 mg/kg), it has a half-life (t½) of 1.4 hours.
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of this compound-A
| Parameter | Receptor/Assay | Value |
| pKi | Human cloned 5-HT7(a) | 8.7 ± 0.1 |
| pKi | Human cloned 5-HT7(b) | 8.5 ± 0.2 |
| pKi | Rat native 5-HT7 | 8.8 ± 0.2 |
| pA2 | 5-CT-induced cAMP accumulation in h5-HT7(a)/HEK293 cells | 8.5 (competitive antagonism) |
Data sourced from Thomas et al., 2003.
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Administration Route | Dose | Value |
| Blood Clearance (CLb) | Intravenous (i.v.) | - | 58 ± 6 ml min⁻¹ kg⁻¹ |
| Brain:Blood Ratio (steady state) | Intravenous (i.v.) | - | 0.9 : 1 |
| Half-life (t½) | Intraperitoneal (i.p.) | 10 mg/kg | 1.4 hours |
| Mean Brain Concentration (1h post-dose) | Intraperitoneal (i.p.) | 10 mg/kg | 0.80 µM |
| Mean Blood Concentration (1h post-dose) | Intraperitoneal (i.p.) | 10 mg/kg | 1.0 µM |
Data sourced from Thomas et al., 2003.
Experimental Protocols
Protocol 1: 5-CT-Induced Hypothermia in Guinea Pigs (In Vivo Pharmacodynamic Model)
-
Animal Model: Guinea pigs.
-
Compound Administration: Inject this compound-A (1, 3, 10, 30 mg/kg) via intraperitoneal (i.p.) route.
-
Timing: Administer the 5-HT7 agonist, 5-CT (0.3 mg/kg, i.p.), 60 minutes after this compound-A administration.
-
Measurement: Measure the body temperature of each animal at 55, 85, and 115 minutes following the 5-CT injection.
-
Data Analysis: Calculate the mean maximal change in body temperature for each animal to determine the reversal of the 5-CT-induced hypothermic effect. The ED50 for this compound-A in this assay is approximately 2 mg/kg.
Protocol 2: cAMP Accumulation Assay in h5-HT7(a)/HEK293 Cells (In Vitro Functional Assay)
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT7(a) receptor.
-
Assay Principle: Measure the ability of this compound-A to antagonize the 5-CT-induced accumulation of cyclic AMP (cAMP).
-
Procedure:
-
Pre-incubate the h5-HT7(a)/HEK293 cells with various concentrations of this compound-A.
-
Stimulate the cells with the 5-HT7 agonist, 5-carboxamidotryptamine (B1209777) (5-CT).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., radioimmunoassay or fluorescence-based).
-
-
Data Analysis:
-
Generate concentration-response curves for 5-CT in the absence and presence of different concentrations of this compound-A.
-
Perform a Schild analysis on the data to determine the pA2 value, which represents the pKB for a competitive antagonist. A slope factor not significantly different from 1 is indicative of competitive antagonism.
-
Visual Guides
Caption: Mechanism of action of this compound as a competitive antagonist at the 5-HT7 receptor.
References
Technical Support Center: Investigating SB-656104 in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential side effects during in vivo studies with the selective 5-HT7 receptor antagonist, SB-656104. Given the limited publicly available data on specific adverse effects of this compound, this guide also offers general best practices for preclinical evaluation of novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound in animal studies?
A1: Published preclinical studies on this compound and the related compound, SB-269970, have primarily focused on efficacy in models of anxiety, depression, and psychosis. These studies have generally reported a lack of significant motor side effects.[1][2] One study noted that this compound administered to rats at 10 and 30 mg/kg intraperitoneally (i.p.) reduced the total amount of REM sleep and, at the 30 mg/kg dose, increased the latency to REM sleep onset.[3][4] Depending on the research context, this modulation of sleep architecture could be considered a side effect.
Q2: How do I select an appropriate starting dose for this compound in my animal model?
A2: Dose selection should be based on available pharmacokinetic and pharmacodynamic data. For this compound, in vivo studies have used doses ranging from 1 to 30 mg/kg (i.p.) in rats and guinea pigs.[3] An effective dose (ED50) of 2 mg/kg (i.p.) was established for reversing 5-CT-induced hypothermia in guinea pigs, a model of in vivo 5-HT7 receptor engagement. It is advisable to start with a low dose within the reported effective range and perform a dose-escalation study to determine the optimal dose for your specific experimental endpoint while minimizing potential side effects.
Q3: What is the best way to formulate and administer this compound?
A3: In published studies, this compound-A has been dissolved in 0.9% (w/v) saline containing 10% (w/v) Captisol for intraperitoneal (i.p.) administration. For oral (p.o.) administration, it has been suspended in 1% (w/v) aqueous methylcellulose. The choice of vehicle and route of administration should be appropriate for the experimental design and animal model. Always ensure the vehicle itself does not produce confounding effects.
Q4: What clinical signs should I monitor for in my animals after dosing with this compound?
A4: For any novel compound, a thorough monitoring plan is essential. This should include:
-
General Health: Observe for changes in posture, activity level, grooming, and food and water intake.
-
Behavioral Changes: Note any signs of sedation, hyperactivity, or abnormal behaviors.
-
Physiological Parameters: Monitor body weight and body temperature.
-
Injection Site: For parenteral administration, check for any signs of irritation, swelling, or inflammation.
Q5: What should I do if I observe adverse effects in my study animals?
A5: If unexpected adverse effects occur, it is crucial to have a predefined plan. This may include:
-
Notifying the institutional animal care and use committee (IACUC) and veterinary staff.
-
Reducing the dose or temporarily halting administration.
-
Providing supportive care as advised by veterinary staff.
-
Collecting samples for further analysis (e.g., blood for hematology and clinical chemistry) to understand the underlying cause.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Sedation or Lethargy | - Dose may be too high. - Off-target effects. - Interaction with other experimental factors. | - Perform a dose-response study to identify the minimum effective dose. - Review the selectivity profile of this compound. - Ensure all other experimental conditions are consistent. |
| Inconsistent Results Between Animals | - Improper drug formulation or administration. - Variability in animal health or genetics. - Stress-induced physiological changes. | - Ensure the drug is completely dissolved or homogenously suspended before each administration. - Use a consistent and precise administration technique. - Acclimate animals to the experimental procedures to minimize stress. |
| Changes in Food/Water Intake or Body Weight | - General malaise or compound-specific effects on appetite. - Vehicle palatability (for oral administration). | - Monitor food and water consumption daily. - If using oral gavage, ensure the vehicle is palatable or use an alternative route of administration if appropriate. - Consider pair-feeding control animals if a significant reduction in food intake is observed. |
| Altered Sleep-Wake Cycles | - Known pharmacological effect of 5-HT7 receptor antagonism. | - If sleep patterns are not the primary endpoint, consider the timing of drug administration to minimize disruption of the animal's natural circadian rhythm. - If studying sleep, these changes are part of the expected pharmacological effect. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) | Intraperitoneal (10 mg/kg) |
| Half-life (t½) | ~ 2 hours | Not Reported | 1.4 hours |
| Blood Clearance (CLb) | 57 ± 4 ml/min/kg | Not Reported | Not Reported |
| Volume of Distribution (Vss) | 6.7 ± 1.3 L/kg | Not Reported | Not Reported |
| Oral Bioavailability | Not Applicable | 16% | Not Applicable |
| Brain:Blood Ratio (steady state) | 0.9 : 1 | Not Reported | Not Reported |
| Mean Brain Concentration (1h post-dose) | Not Reported | Not Reported | 0.80 µM |
| Mean Blood Concentration (1h post-dose) | Not Reported | Not Reported | 1.0 µM |
Data compiled from published studies.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rats
-
Formulation:
-
Prepare a 10% (w/v) Captisol solution in 0.9% sterile saline.
-
Dissolve this compound-A in the Captisol/saline vehicle to the desired final concentration. Ensure the solution is clear and free of precipitates.
-
-
Dosing:
-
Gently restrain the rat, exposing the abdomen.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no blood or urine is withdrawn.
-
Inject the calculated volume of the drug solution.
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
Protocol 2: General Monitoring for Adverse Effects
-
Pre-dose Assessment:
-
Record baseline body weight, food and water intake, and general clinical observations for several days before the study begins.
-
-
Post-dose Monitoring:
-
Conduct clinical observations at regular intervals (e.g., 1, 4, and 24 hours) after the first dose, and then daily.
-
Observations should include:
-
Behavior: Posture, grooming, activity level, signs of pain or distress.
-
Physical: Coat condition, presence of piloerection, skin color.
-
Autonomic: Changes in respiration, presence of salivation or lacrimation.
-
-
Record body weights daily.
-
Measure food and water consumption daily.
-
-
Data Recording:
-
Use a standardized scoring sheet to ensure consistency in observations.
-
Any abnormal findings should be documented in detail and reported to the study director and veterinary staff.
-
Visualizations
Caption: General workflow for an in vivo animal study.
Caption: Decision tree for troubleshooting adverse events.
Caption: Simplified 5-HT7 receptor signaling pathway.
References
- 1. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-656104 Brain-to-Blood Concentration Ratio
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the brain-to-blood concentration ratio of SB-656104. It includes a summary of key pharmacokinetic data, detailed experimental protocols, and a troubleshooting guide to assist in experimental design and interpretation.
Quantitative Data Summary
The central nervous system (CNS) penetration of this compound has been evaluated in rats under different administration routes. The compound is considered CNS penetrant.[1][2]
| Parameter | Administration Route | Dose | Animal Model | Brain:Blood Ratio | Mean Brain Concentration (µM) | Mean Blood Concentration (µM) | Citation |
| Steady-State Ratio | Intravenous (i.v.) Infusion | 0.6 mg/kg/h over 12h | Male Sprague-Dawley Rat | ~0.9:1 | 0.31 | 0.34 | [1] |
| AUC-Derived Ratio | Intraperitoneal (i.p.) | 10 mg/kg | Male Sprague-Dawley Rat | 1.1:1 (over 6h) | 0.75 (at 1h) | 0.94 (at 1h) | [1] |
| Single Time Point Ratio | Intraperitoneal (i.p.) | 10 mg/kg | Male Sprague-Dawley Rat | 0.8:1 (at 1h) | 0.80 | 1.0 | [2] |
Experimental Protocols
Detailed methodologies for determining the brain-to-blood concentration ratio of this compound are provided below, based on published studies.
Method 1: Steady-State Brain-to-Blood Ratio via Intravenous Infusion
This method is designed to determine the CNS penetration of a compound under steady-state conditions.
1. Animal Model:
-
Adult male Sprague-Dawley rats (approx. 250g body weight) are surgically equipped with cannulas in the jugular and femoral veins.
-
A recovery period of 3 days post-surgery is allowed.
2. Formulation and Dosing:
-
The free base form of this compound is used for intravenous administration.
-
The compound is dissolved in a vehicle of 0.9% (w/v) saline containing 10% (w/v) Encapsin™ HPB and 2% (v/v) DMSO.
-
This compound is administered as a constant rate intravenous infusion via the femoral vein at a target dose rate of 0.6 mg/kg/h over 12 hours.
3. Sample Collection:
-
Blood samples are collected from the jugular vein during the later stages of the infusion to confirm that steady-state concentrations have been achieved.
-
At the 12-hour mark, animals are euthanized by exsanguination, and the brains are immediately removed.
4. Sample Processing:
-
Blood: A 50 µl aliquot of blood is diluted with an equal volume of water.
-
Brain: The brain is homogenized with one volume of water.
-
All processed samples are stored at approximately -80°C until analysis.
5. Analysis:
-
Concentrations of this compound in brain homogenate and blood samples are determined using a validated analytical method (e.g., LC-MS/MS).
-
The brain-to-blood ratio is calculated by dividing the mean brain concentration by the mean blood concentration at steady state.
Method 2: Brain-to-Blood Ratio via Intraperitoneal Administration
This method assesses CNS penetration following a single intraperitoneal dose.
1. Animal Model:
-
Adult male Sprague-Dawley rats are used.
2. Formulation and Dosing:
-
The hydrochloride salt of this compound (this compound-A) is used.
-
The compound is formulated in 10% captisol saline.
-
A single dose of 10 mg/kg is administered via intraperitoneal injection.
3. Sample Collection:
-
Blood and brain samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, and 6 hours).
4. Sample Processing and Analysis:
-
Sample processing and analysis follow the same procedures as outlined in the intravenous infusion method.
-
The brain-to-blood ratio can be calculated at each time point or derived from the Area Under the Curve (AUC) values for brain and blood concentrations over the collection period.
Visualized Experimental Workflow
The following diagram illustrates the key steps for determining the steady-state brain-to-blood concentration ratio of this compound.
Workflow for steady-state brain-to-blood ratio determination.
Troubleshooting and FAQs
Q1: My calculated brain-to-blood ratio is significantly lower than the reported ~0.9:1. What could be the issue?
A1: Several factors could contribute to a lower-than-expected ratio:
-
Failure to Reach Steady State: Ensure the infusion period is sufficient for the compound to reach steady-state concentrations in both blood and brain. Blood samples taken during the later phase of the infusion should show stable concentrations.
-
Drug Formulation Issues: this compound has been formulated in specific vehicles (e.g., with Encapsin™ HPB or Captisol) to ensure solubility and stability. Improper formulation could lead to precipitation or altered pharmacokinetics.
-
P-glycoprotein (P-gp) Efflux: While this compound is CNS penetrant, variability in P-gp expression or function in your animal colony could influence brain concentrations. Consider using P-gp knockout models or co-administration with a P-gp inhibitor for mechanistic studies.
-
Sample Processing Errors: Incomplete brain homogenization or inaccurate dilutions of blood and brain samples can introduce significant errors. Ensure your protocols for sample processing are validated and consistently applied.
Q2: Is there a difference between using the free base (this compound) and the HCl salt (this compound-A)?
A2: Yes, the form of the compound used can be important. Published studies have used the free base for intravenous and oral pharmacokinetic studies, while the HCl salt was used for other in vivo experiments, such as those involving intraperitoneal administration. Ensure you are using the appropriate form for your chosen administration route and that dose calculations account for the salt factor if applicable.
Q3: Why was the brain-to-blood ratio different between the intravenous infusion (0.9:1) and intraperitoneal (1.1:1) studies?
A3: The difference likely arises from the methodologies used for calculation:
-
The 0.9:1 ratio was determined at steady state , representing a constant equilibrium between blood and brain compartments.
-
The 1.1:1 ratio was calculated from the AUC over 6 hours after a single dose. This value reflects the overall exposure of the brain relative to the blood over a specific time period and can be influenced by the rates of absorption and distribution, which differ from a steady-state infusion.
Q4: Can I use plasma instead of whole blood for my calculations?
A4: While you can measure plasma concentrations, the reported ratios for this compound are specifically for brain-to-blood . Using plasma could yield a different ratio (brain-to-plasma ratio) depending on the extent to which this compound binds to red blood cells. For direct comparison with published data, using whole blood is recommended. If you use plasma, this should be clearly stated, and the plasma-to-blood concentration ratio should ideally be determined.
Q5: What is the significance of a brain-to-blood ratio close to 1?
A5: A brain-to-blood ratio near 1, like that of this compound, generally indicates that the drug can cross the blood-brain barrier and distribute into the brain tissue to a similar extent as it is found in the blood. This suggests that the compound is not significantly restricted by the blood-brain barrier and is not a major substrate for active efflux transporters that would otherwise pump it out of the brain.
References
Technical Support Center: SB-656104 and Non-REM Sleep
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of SB-656104 on non-REM (NREM) sleep.
Frequently Asked Questions (FAQs)
Q1: We are not observing any significant changes in NREM sleep duration or latency after administering this compound. Is this expected?
A1: Yes, this is the expected outcome based on preclinical studies. Research indicates that this compound, a selective 5-HT7 receptor antagonist, does not significantly affect the latency to, or the total amount of, non-REM sleep in rats.[1][2][3][4] The primary effects of this compound are on REM sleep, where it has been shown to increase latency and reduce the total amount of REM sleep.[1]
Q2: Why does this compound primarily affect REM sleep and not NREM sleep?
A2: The mechanism of action for this compound is the antagonism of 5-HT7 receptors. These receptors are localized in brain regions strongly implicated in the control of REM sleep and circadian rhythms, such as the suprachiasmatic nucleus (SCN), dorsal raphe nucleus, and thalamus. The current hypothesis is that by blocking 5-HT7 receptors in these areas, this compound modulates neuronal pathways that specifically regulate the onset and duration of REM sleep. The pathways governing NREM sleep appear to be less sensitive to 5-HT7 receptor antagonism.
Q3: We observed a slight, non-significant change in NREM sleep. Could this be a real effect?
A3: While published data show no statistically significant effects on NREM sleep, minor fluctuations are always possible in biological systems. To determine if a small change is a true biological effect or experimental noise, consider the following:
-
Statistical Power: Is your sample size large enough to detect a small effect?
-
Dose-Response: Do you see a dose-dependent trend in the minor changes?
-
Reproducibility: Is the observation consistent across multiple experiments?
Without consistent, statistically significant data, it is best to conclude that this compound has no major impact on NREM sleep, in line with existing literature.
Q4: Could the vehicle or administration procedure be affecting our NREM sleep results?
A4: This is a possibility. It is crucial to have a proper vehicle-controlled group in your experimental design. The stress of injection or the physiological effects of the vehicle could potentially cause minor, transient changes in sleep architecture. Ensure that your vehicle-treated animals show stable and expected sleep patterns. The experimental protocols in published studies utilize a vehicle control and a crossover design to minimize these variables.
Q5: Are there any known off-target effects of this compound that might influence NREM sleep?
A5: this compound is a selective 5-HT7 receptor antagonist but does show some affinity for 5-HT1D and 5-HT2A receptors, though with at least 10-fold and 30-fold lower affinity, respectively. However, the sleep effects of this compound are qualitatively similar to another 5-HT7 antagonist, SB-269970-A, which has low affinity for these other receptors. This suggests that the observed sleep modulation is indeed mediated by 5-HT7 receptor antagonism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected increase/decrease in NREM sleep | Improper dose calculation or preparation. | Verify all calculations and ensure the compound is fully dissolved and stable in the chosen vehicle. |
| Animal model variability (species, strain, age). | Ensure your animal model is consistent with those used in published studies (e.g., Sprague-Dawley rats). Be aware that different species or strains may react differently. | |
| Environmental disturbances. | Maintain a controlled environment with consistent light-dark cycles, temperature, and minimal noise to avoid sleep disruption. | |
| Incorrect timing of administration. | Administer this compound at the beginning of the animal's sleep period (e.g., the start of the light phase for nocturnal rodents) as done in key studies. | |
| High variability in NREM sleep data between subjects | Insufficient acclimatization period. | Allow sufficient time for animals to acclimate to the recording chambers and any surgical implants before starting the experiment. |
| Health status of the animals. | Ensure all animals are healthy and free from any conditions that might affect sleep. | |
| Inconsistent administration procedure. | Standardize the injection procedure to minimize stress and ensure consistent delivery of the compound. |
Quantitative Data Summary
The following tables summarize the effects of this compound on sleep parameters as reported in key studies. Note the lack of significant effects on NREM sleep compared to the clear impact on REM sleep.
Table 1: Effect of this compound on NREM and REM Sleep Latency in Rats
| Treatment (i.p.) | NREM Sleep Latency | REM Sleep Latency | % Change in REM Latency |
| Vehicle | No significant effect reported | - | - |
| This compound (30 mg/kg) | No significant effect | Significantly Increased | +93% |
Table 2: Effect of this compound on Total NREM and REM Sleep Duration in Rats (over 5 hours)
| Treatment (i.p.) | Total NREM Sleep | Total REM Sleep |
| Vehicle | No significant effect reported | - |
| This compound (10 mg/kg) | No significant effect | Significantly Reduced |
| This compound (30 mg/kg) | No significant effect | Significantly Reduced |
Experimental Protocols
Protocol: Investigating the Effect of this compound on Sleep Architecture in Rats
-
Animals: Adult male Sprague-Dawley rats are typically used. Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages.
-
Housing: Animals are housed individually in recording chambers under a controlled 12-hour light/12-hour dark cycle to allow for acclimatization.
-
Drug Preparation: this compound hydrochloride salt is dissolved in a suitable vehicle (e.g., saline or water).
-
Administration:
-
This compound is administered via intraperitoneal (i.p.) injection.
-
Doses of 10 mg/kg and 30 mg/kg have been shown to be effective.
-
Administration should occur at the beginning of the light period (the natural sleep phase for rats).
-
-
Data Recording: EEG and EMG data are recorded for at least 5 hours post-administration to capture the primary sleep period.
-
Data Analysis:
-
Sleep stages (Wake, NREM, REM) are scored in epochs (e.g., 30 seconds).
-
Key parameters to quantify include:
-
Latency to the first episode of NREM sleep.
-
Latency to the first episode of REM sleep.
-
Total time spent in NREM and REM sleep.
-
-
Statistical analysis is performed using appropriate methods, such as ANOVA followed by Dunnett's test, to compare drug-treated groups to a vehicle-treated control group.
-
-
Study Design: A Latin square or crossover design is often employed, where each animal receives all treatments (vehicle and different doses of this compound) on different days to minimize inter-individual variability.
Visualizations
Caption: Mechanism of this compound on sleep pathways.
Caption: Experimental workflow for sleep studies.
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the 5-HT7 Receptor Antagonists: SB-656104 versus SB-269970
In the landscape of serotonergic research, the 5-HT7 receptor has emerged as a significant target for therapeutic intervention in a range of central nervous system disorders, including depression, anxiety, and cognitive deficits. Among the pharmacological tools developed to investigate the function of this receptor are the selective antagonists SB-656104 and SB-269970. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate tool for their studies.
Overview of this compound and SB-269970
Both this compound and SB-269970 are potent and selective antagonists of the 5-HT7 receptor, a Gs-protein coupled receptor that stimulates adenylyl cyclase activity.[1][2] Developed by GlaxoSmithKline, these compounds have been instrumental in elucidating the physiological roles of the 5-HT7 receptor.[1][3] While structurally related, key modifications in this compound were designed to improve upon the pharmacokinetic profile of SB-269970.[4]
Comparative Efficacy and Potency
The efficacy of these antagonists has been evaluated through a variety of in vitro and in vivo assays. The following table summarizes key quantitative data from published studies.
| Parameter | This compound | SB-269970 | Reference(s) |
| Binding Affinity (pKi) | |||
| Human 5-HT7(a) Receptor | 8.7 | 8.9 | |
| Human 5-HT7(b) Receptor | 8.5 | - | |
| Rat Native 5-HT7 Receptor | 8.8 | - | |
| Guinea-pig 5-HT7 Receptor | - | 8.3 | |
| Functional Antagonism (pA2) | 8.5 (vs. 5-CT in h5-HT7(a)/HEK293 cells) | - | |
| Functional Antagonism (pKB) | - | 8.3 (vs. 5-CT in guinea-pig hippocampal membranes) | |
| In Vivo Efficacy (ED50) | 2 mg/kg (reversal of 5-CT-induced hypothermia in guinea pigs) | 2.96 mg/kg (reversal of 5-CT-induced hypothermia in guinea pigs) | |
| Pharmacokinetics (Rat) | |||
| Half-life (t1/2) | 1.4 h | Shorter than this compound | |
| Blood Clearance (CLb) | 58 ± 6 ml min-1 kg-1 | High clearance | |
| Brain:Blood Ratio | 0.9:1 | CNS penetrant |
Experimental Methodologies
Radioligand Binding Assays
Objective: To determine the binding affinity of the compounds for the 5-HT7 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the recombinant human 5-HT7 receptor (e.g., HEK293 cells) or from brain tissue known to express the receptor (e.g., guinea-pig cortex).
-
Incubation: Membranes are incubated with a specific radioligand for the 5-HT7 receptor, such as [3H]-5-CT or [3H]-SB-269970, in the presence of varying concentrations of the unlabeled competitor drug (this compound or SB-269970).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Objective: To assess the functional antagonist activity of the compounds by measuring their ability to block agonist-induced cyclic AMP (cAMP) production.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT7(a) receptor are cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or SB-269970).
-
Agonist Stimulation: The cells are then stimulated with a 5-HT7 receptor agonist, such as 5-carboxamidotryptamine (B1209777) (5-CT), to induce cAMP production.
-
cAMP Measurement: The intracellular levels of cAMP are measured using a suitable assay, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is determined, and the pA2 value is calculated to quantify the antagonist potency.
In Vivo Pharmacodynamic Model (5-CT-Induced Hypothermia)
Objective: To evaluate the in vivo efficacy of the antagonists in a whole-animal model.
Protocol:
-
Animal Model: Guinea pigs are used as they exhibit a hypothermic response to the 5-HT7 agonist 5-CT.
-
Drug Administration: Animals are pre-treated with various doses of the antagonist (this compound or SB-269970) via intraperitoneal (i.p.) injection.
-
Agonist Challenge: After a set pre-treatment time, the animals are challenged with an i.p. injection of 5-CT.
-
Temperature Monitoring: Core body temperature is monitored at regular intervals following the 5-CT injection.
-
Data Analysis: The dose of the antagonist required to reduce the hypothermic effect of 5-CT by 50% (ED50) is calculated.
Signaling Pathway and Experimental Workflow
Caption: 5-HT7 Receptor Signaling Pathway.
Caption: Experimental Workflow for Efficacy Comparison.
Discussion and Conclusion
Both this compound and SB-269970 are highly potent and selective antagonists for the 5-HT7 receptor. In terms of binding affinity for the human 5-HT7(a) receptor, SB-269970 displays a slightly higher pKi value (8.9) compared to this compound (8.7). However, both compounds exhibit nanomolar affinity, indicating strong binding to the target.
Functionally, both compounds effectively antagonize 5-CT-induced adenylyl cyclase activity, with comparable potencies in their respective assay systems. In the in vivo model of 5-CT-induced hypothermia in guinea pigs, this compound demonstrated a slightly lower ED50 (2 mg/kg) compared to SB-269970 (2.96 mg/kg), suggesting comparable in vivo potency.
A key differentiating factor between the two compounds lies in their pharmacokinetic properties. This compound was specifically developed to have an improved pharmacokinetic profile over SB-269970, notably a longer half-life in rats. This makes this compound potentially more suitable for in vivo studies requiring sustained receptor occupancy.
References
Comparing pharmacokinetic profiles of SB-656104 and SB-269970
A Comparative Analysis of the Pharmacokinetic Profiles of 5-HT7 Receptor Antagonists: SB-656104 and SB-269970
This guide provides a detailed comparison of the pharmacokinetic profiles of two selective 5-HT7 receptor antagonists, this compound and SB-269970. Developed by GlaxoSmithKline, these compounds have been instrumental in researching the role of the 5-HT7 receptor in various physiological processes, including the regulation of sleep and its potential as a therapeutic target for mood disorders. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.
Introduction
SB-269970 was identified as a potent and selective 5-HT7 receptor antagonist. However, its utility in in vivo studies was limited by its rapid clearance and short half-life.[1][2] This led to the development of this compound, a structurally related analogue with an improved pharmacokinetic profile, specifically a longer half-life, to better facilitate in vivo research.[3][4] Both compounds act as antagonists or inverse agonists at the 5-HT7 receptor, which is implicated in a variety of central nervous system functions.[5]
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of this compound and SB-269970, primarily derived from studies in rats.
| Pharmacokinetic Parameter | This compound | SB-269970 | Animal Model |
| Blood Clearance (CLb) | 57 ± 4 mL/min/kg (i.v.) | ~140 mL/min/kg (i.v.) | Rat |
| Terminal Half-life (t1/2) | ~2 hours (i.v.), 1.4 hours (i.p.) | < 0.5 hours (i.p.) | Rat |
| Volume of Distribution (Vss) | 6.7 ± 1.3 L/kg (i.v.) | Not explicitly stated | Rat |
| Oral Bioavailability | 16% (3 mg/kg) | Not explicitly stated | Rat |
| CNS Penetration | Yes | Yes | Rat |
| Brain:Blood Ratio (steady-state) | 0.9 : 1 | ~0.83 : 1 | Rat |
| Brain Concentration (1h post-dose) | 0.80 µM (10 mg/kg i.p.) | 58 nM (3 mg/kg i.p.) | Rat |
| Blood Concentration (1h post-dose) | 1.0 µM (10 mg/kg i.p.) | Not explicitly stated | Rat |
Experimental Protocols
The pharmacokinetic data presented above were primarily obtained from studies in male Sprague-Dawley rats and guinea pigs. Below are the generalized methodologies employed in these key experiments.
Pharmacokinetic Studies in Rats
-
Intravenous (i.v.) Administration:
-
Male Sprague-Dawley rats were administered this compound or SB-269970 via intravenous infusion, often at a constant rate to achieve steady-state concentrations.
-
Blood samples were collected at various time points post-administration.
-
For brain concentration analysis, animals were euthanized at specific time points, and brain tissue was collected.
-
Blood and brain tissue samples were processed and analyzed using appropriate analytical methods (e.g., HPLC-MS/MS) to determine the compound concentrations.
-
Pharmacokinetic parameters such as clearance, volume of distribution, and half-life were calculated from the concentration-time data.
-
-
Intraperitoneal (i.p.) Administration:
-
A single dose of the compound (e.g., 10 mg/kg for this compound or 3 mg/kg for SB-269970) was administered intraperitoneally to rats.
-
Blood and brain samples were collected at predetermined time points after dosing.
-
Sample analysis and pharmacokinetic calculations were performed as described for the i.v. studies.
-
5-CT-Induced Hypothermia in Guinea Pigs
This pharmacodynamic model was used to assess the in vivo 5-HT7 receptor antagonist activity.
-
Guinea pigs were administered this compound or SB-269970 (e.g., via i.p. injection) at various doses.
-
After a specific pretreatment time (e.g., 60 minutes), the 5-HT7 receptor agonist 5-carboxamidotryptamine (B1209777) (5-CT) was administered (e.g., 0.3 mg/kg i.p.) to induce hypothermia.
-
Core body temperature was monitored over time.
-
The ability of the antagonist to reverse the 5-CT-induced hypothermia was quantified to determine its in vivo potency (ED50).
Signaling Pathway and Experimental Workflow
Both this compound and SB-269970 exert their effects by antagonizing the 5-HT7 receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound and SB-269970 inhibit this signaling cascade.
Caption: 5-HT7 Receptor Signaling Pathway and Antagonist Action.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of these antagonists.
Caption: In Vivo Pharmacodynamic Experimental Workflow.
References
- 1. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Guide to SB-656104 and Other 5-HT7 Receptor Antagonists
The 5-HT7 receptor, the most recently identified member of the serotonin (B10506) receptor family, has emerged as a significant target for therapeutic intervention in various central nervous system (CNS) disorders.[1] Its involvement in processes such as mood regulation, circadian rhythms, learning, and memory has spurred the development of selective antagonists.[2][3] Among these, SB-656104 has been identified as a potent and selective antagonist with an improved in vivo profile compared to earlier compounds like SB-269970.[4][5]
This guide provides an objective comparison of this compound with other notable 5-HT7 antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity, selectivity, functional activity, and in vivo properties of this compound in comparison to other reference 5-HT7 antagonists.
Table 1: Receptor Binding Affinity and Selectivity Profile
This table compares the binding affinities (pKi) of various antagonists for the human 5-HT7 receptor and other serotonin receptor subtypes to illustrate their selectivity. A higher pKi value indicates a stronger binding affinity.
| Compound | 5-HT7 (pKi) | 5-HT1D (pKi) | 5-HT2A (pKi) | 5-HT2B (pKi) | 5-HT5A (pKi) | Selectivity for 5-HT7 vs. 5-HT1D (fold) |
| This compound-A | 8.7 | 7.6 | 7.2 | 7.04 | 6.74 | ~12 |
| SB-269970 | 8.9 | ~7.0 | <6.0 | <6.0 | Not Reported | ~80 |
| Lurasidone (B1662784) | 9.3 | Not Reported | 8.96 | Not Reported | Not Reported | Not Applicable |
| Amisulpride | 7.9 | Not Reported | 6.1 | Not Reported | Not Reported | Not Applicable |
| JNJ-18038683 | 8.5 | Not Reported | Not Reported | Not Reported | Not Reported | >100 vs. other 5-HT |
Data compiled from multiple sources. Selectivity is calculated from the ratio of Ki values.
Table 2: In Vitro Functional Antagonist Activity
This table presents the functional potency of antagonists, typically measured by their ability to inhibit the cAMP accumulation induced by a 5-HT7 agonist like 5-CT. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.
| Compound | Assay System | Agonist | Functional Potency (pA2) |
| This compound-A | h5-HT7(a)/HEK293 cells | 5-CT | 8.5 |
| SB-269970 | h5-HT7(a)/CHO cells | 5-CT | 8.8 |
| Amisulpride | h5-HT7/HEK293 cells | 5-HT | 7.8 |
Data compiled from multiple sources.
Table 3: In Vivo Pharmacodynamic and Pharmacokinetic Properties
This table compares the in vivo efficacy and pharmacokinetic profiles of this compound-A and its predecessor, SB-269970-A, in rodent models.
| Compound | In Vivo Model | Efficacy (ED50) | Half-life (t1/2) in rat | Brain:Blood Ratio (rat) |
| This compound-A | 5-CT-induced hypothermia (guinea pig) | 2 mg/kg, i.p. | ~1.4 h | 0.9 : 1 |
| SB-269970-A | 5-CT-induced hypothermia (guinea pig) | 3 mg/kg, i.p. | <0.5 h | Not Reported |
Data compiled from Thomas et al., 2003.
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard practices in the field.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT7 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT7 receptor.
-
Radioligand: [³H]-SB-269970 or [³H]-5-CT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-specific Control: 10 µM Serotonin (5-HT) or another high-affinity unlabeled ligand.
-
Instrumentation: Filtration apparatus, glass fiber filters (e.g., Whatman GF/B), scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer, followed by centrifugation to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Add the membrane preparation (50-100 µg protein) to each well. Incubate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
Objective: To determine the functional antagonist potency (pA2) of a test compound by measuring its ability to block agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Cell Line: HEK293 cells stably expressing the h5-HT7(a) receptor.
-
Agonist: 5-Carboxamidotryptamine (5-CT).
-
Test Compound: this compound or other antagonists.
-
Instrumentation: Plate reader for luminescence- or fluorescence-based cAMP detection (e.g., HTRF, LANCE).
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to near confluency.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a set period (e.g., 30 minutes).
-
Agonist Stimulation: Add varying concentrations of the agonist (5-CT) to the wells and incubate for another period (e.g., 30 minutes) to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and quantify the intracellular cAMP levels using a competitive immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Generate concentration-response curves for the agonist in the absence and presence of different antagonist concentrations. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log[Antagonist] to determine the pA2 value. A competitive antagonist will yield a linear plot with a slope of 1.
Visualizations: Pathways and Workflows
5-HT7 Receptor Signaling Pathways
Activation of the 5-HT7 receptor by serotonin initiates downstream signaling primarily through two G-protein-mediated pathways. The canonical pathway involves coupling to Gαs, which activates adenylyl cyclase (AC) to increase intracellular cAMP levels. A second pathway involves coupling to Gα12, which activates Rho GTPases to influence cytoskeletal organization and neurite outgrowth.
Caption: Canonical 5-HT7 receptor signaling pathways.
Logical Development of this compound
This compound was developed as a successor to SB-269970 to improve upon its pharmacokinetic properties, specifically its short in vivo half-life, thereby creating a more suitable tool for in vivo studies.
Caption: Rationale for the development of this compound.
Experimental Workflow: Radioligand Binding Assay
The workflow for a competitive radioligand binding assay involves a series of sequential steps from preparation to data analysis to determine the affinity of a test compound.
Caption: Workflow for a competitive binding assay.
Conclusion
This compound stands as a potent and selective 5-HT7 receptor antagonist. The data clearly indicates that while its binding affinity and functional potency are comparable to its predecessor, SB-269970, its primary advantage lies in a significantly improved pharmacokinetic profile, particularly a longer half-life in vivo. This makes this compound a superior tool for in vivo studies investigating the physiological roles of the 5-HT7 receptor, such as its influence on REM sleep and cognitive processes.
When compared to less selective antagonists like the antipsychotics lurasidone or amisulpride, this compound offers much higher selectivity, which is crucial for delineating the specific effects of 5-HT7 receptor blockade from the effects on other targets (e.g., dopamine (B1211576) D2 or 5-HT2A receptors). For researchers requiring a tool with high selectivity and proven in vivo utility to probe the function of the 5-HT7 receptor, this compound represents a robust and well-characterized alternative to other available antagonists.
References
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 3. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SB-656104's Selectivity for the 5-HT7 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a potent and selective pharmacological tool is paramount for the robust investigation of specific receptor systems. This guide provides an objective comparison of SB-656104, a novel 5-hydroxytryptamine 7 (5-HT7) receptor antagonist, with other commonly used alternatives, supported by experimental data to validate its selectivity profile.
This compound has emerged as a valuable research tool for elucidating the physiological roles of the 5-HT7 receptor, which is implicated in a range of central nervous system processes including sleep, cognition, and mood.[1][2] This guide will delve into its binding affinity and functional activity in comparison to other notable 5-HT7 receptor ligands.
Comparative Binding Affinity of 5-HT7 Receptor Ligands
The selectivity of a compound is determined by its binding affinity for the target receptor relative to its affinity for other receptors. The following table summarizes the binding affinities (expressed as pKi or Ki values) of this compound and alternative compounds for the human 5-HT7 receptor and other relevant serotonin (B10506) receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Compound | 5-HT7 (pKi) | 5-HT1A (pKi/Ki) | 5-HT1B (pKi) | 5-HT1D (pKi) | 5-HT2A (pKi/Ki) | 5-HT2C (pKi/Ki) | 5-HT5A (pKi) | 5-HT6 (pKi) | Reference |
| This compound | 8.7 | <7.0 | <7.0 | 7.6 | 7.2 | <6.0 | 6.74 | <6.0 | [3][4] |
| SB-269970 | 8.9 | <6.0 | <6.0 | <6.0 | <6.0 | <6.0 | 7.2 | <6.0 | [5] |
| Lurasidone | 9.3 (Ki 0.49nM) | 8.17 (Ki 6.75nM) | - | - | 8.7 (Ki 2.03nM) | 6.38 (Ki 415nM) | - | - |
As the data indicates, this compound exhibits high affinity for the 5-HT7 receptor. It displays at least 30-fold selectivity for the human 5-HT7(a) receptor over most other 5-HT receptor subtypes. A notable exception is its approximately 10-fold selectivity over the 5-HT1D receptor. In comparison, SB-269970, another widely used 5-HT7 antagonist, also shows high potency and over 50-fold selectivity against other 5-HT receptors. Lurasidone, an atypical antipsychotic, demonstrates the highest affinity for the 5-HT7 receptor among the compared compounds and also exhibits high affinity for D2, 5-HT2A, and 5-HT1A receptors.
Functional Antagonism at the 5-HT7 Receptor
Beyond binding affinity, functional assays are crucial to confirm the antagonist properties of a compound. This compound has been characterized as a competitive antagonist at the human cloned 5-HT7(a) receptor.
A key in vitro functional assay measures the ability of an antagonist to block the agonist-induced accumulation of cyclic AMP (cAMP), as the 5-HT7 receptor is positively coupled to adenylyl cyclase. In this assay, this compound competitively antagonized the 5-carboxamidotryptamine (B1209777) (5-CT)-induced accumulation of cAMP in cells expressing the h5-HT7(a) receptor, with a pA2 of 8.5.
In vivo, the functional antagonism of this compound has been demonstrated in a pharmacodynamic model measuring 5-CT-induced hypothermia in guinea pigs. This compound produced a significant reversal of this effect, with an ED50 of 2 mg/kg.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental protocols are essential.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT7 receptor and other receptor subtypes.
Materials:
-
Membranes from cells stably expressing the human cloned receptor of interest (e.g., h5-HT7(a)/HEK293).
-
Radioligand specific for the receptor (e.g., [3H]-SB-269970 for 5-HT7).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
This assay measures the ability of a compound to antagonize agonist-induced Gs-protein signaling.
Objective: To determine the functional antagonist potency (pA2) of a test compound at the 5-HT7 receptor.
Materials:
-
Cells stably expressing the human 5-HT7 receptor (e.g., h5-HT7(a)/HEK293 cells).
-
5-HT7 receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT).
-
Test compound (e.g., this compound).
-
cAMP assay kit (e.g., LANCE cAMP assay).
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a range of concentrations of the agonist (5-CT).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Construct concentration-response curves for the agonist in the absence and presence of the antagonist.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT7 receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.
Caption: 5-HT7 Receptor Gs-coupled signaling pathway.
Caption: Workflow for determining receptor selectivity.
References
- 1. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Cross-Study Comparative Analysis of SB-656104's Impact on REM Sleep
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SB-656104 and Other REM Sleep-Modulating Compounds
The modulation of rapid eye movement (REM) sleep is a critical area of investigation in neuroscience and pharmacology, with implications for the treatment of mood disorders, sleep disturbances, and other neurological conditions. This guide provides a comparative analysis of the effects of this compound, a selective 5-HT7 receptor antagonist, on REM sleep in preclinical models. Its performance is contrasted with other compounds acting on various neurochemical pathways, including another 5-HT7 antagonist (SB-269970), a dual orexin (B13118510) receptor antagonist (SB-649868), a selective serotonin (B10506) reuptake inhibitor (SSRI; citalopram), a multimodal antidepressant (vortioxetine), and an atypical antipsychotic (lurasidone). The data presented is derived from peer-reviewed preclinical studies, with a focus on quantitative outcomes and detailed experimental methodologies to aid in the design and interpretation of future research.
Quantitative Comparison of Effects on REM Sleep
The following table summarizes the quantitative effects of this compound and comparator compounds on key REM sleep parameters in rats. All data are presented as changes relative to vehicle-treated control groups.
| Compound | Mechanism of Action | Dose and Route | REM Sleep Latency | Total REM Sleep | Study Reference |
| This compound | 5-HT7 Receptor Antagonist | 30 mg/kg i.p. | ▲ 93% increase | ▼ Reduced | [1][2] |
| 10 mg/kg i.p. | Not specified | ▼ Reduced | [1][2] | ||
| SB-269970 | 5-HT7 Receptor Antagonist | 30 mg/kg i.p. | ▲ 108% increase | ▼ Reduced | [1] |
| SB-649868 | Dual Orexin Receptor Antagonist | 10 mg/kg p.o. | ▼ Reduced by ~75% | ▲ Increased | |
| 30 mg/kg p.o. | ▼ Reduced by ~75% | ▲ Increased | |||
| Citalopram (B1669093) | Selective Serotonin Reuptake Inhibitor (SSRI) | 0.5 - 5.0 mg/kg | Dose-dependent increase | ▼ Dose-dependent inhibition | |
| 10 or 40 mg/kg p.o. | Increased | ▼ Suppressed | |||
| Vortioxetine (B1682262) | Multimodal Antidepressant (SERT inhibitor, 5-HT3/7/1D antagonist, 5-HT1B partial agonist, 5-HT1A agonist) | Acute administration | ▲ Delayed | ▼ Decreased episodes | |
| Chronic administration | No significant effect | Returned to normal | |||
| Lurasidone (B1662784) | Atypical Antipsychotic (D2, 5-HT2A, 5-HT7 antagonist; 5-HT1A partial agonist) | 3 and 10 mg/kg | Not specified | ▼ Shortened duration |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams have been generated.
Detailed Experimental Protocols
The methodologies employed in the cited studies share common elements, crucial for the replication and validation of findings. Below is a synthesized overview of the typical experimental protocols.
Animal Models:
-
Species: The majority of studies utilized adult male rats.
-
Strain: Commonly used strains include Sprague-Dawley and Wistar rats. The Wistar-Kyoto strain is sometimes used as a putative animal model of depression due to its baseline increase in REM sleep.
Surgical Procedures:
-
Animals are anesthetized and surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.
-
EEG electrodes are typically placed over the cortex, while EMG electrodes are inserted into the nuchal muscles.
-
A post-operative recovery period of at least one week is allowed before the commencement of experiments.
Drug Administration:
-
This compound and SB-269970: These compounds were administered via intraperitoneal (i.p.) injection, typically at the beginning of the light period (the animals' sleep phase). Doses ranged from 10 to 30 mg/kg.
-
SB-649868: This orexin antagonist was administered orally (p.o.).
-
Citalopram: This SSRI was administered either intraperitoneally (i.p.) or orally (p.o.) in doses ranging from 0.5 to 40 mg/kg.
-
Vortioxetine: Administered in infused chow for chronic studies.
-
Lurasidone: Specific administration details for the preclinical sleep studies were not fully detailed in the snippets, but oral administration is common for this class of drug.
Sleep Recording and Analysis:
-
Following drug or vehicle administration, animals are placed in recording chambers, and their EEG and EMG signals are continuously recorded for a specified period (e.g., 5 to 24 hours).
-
The recordings are typically scored manually or semi-automatically in epochs (e.g., 10-30 seconds) and classified into three stages: wakefulness, non-REM (NREM) sleep, and REM sleep.
-
Key parameters quantified include the latency to the first episode of REM sleep, the total duration of REM sleep, the number of REM sleep episodes, and the duration of individual REM sleep bouts.
-
Statistical analyses, such as ANOVA or t-tests, are then employed to compare the effects of the drug treatment to the vehicle control.
Concluding Remarks
The selective 5-HT7 receptor antagonist this compound demonstrates a clear and significant effect on REM sleep in preclinical rat models, primarily by increasing the latency to REM sleep onset and reducing its total duration. This profile is shared by the related compound SB-269970, further implicating the 5-HT7 receptor in the regulation of REM sleep. In contrast, the dual orexin receptor antagonist SB-649868 exhibits an opposing effect, decreasing REM sleep latency and increasing its duration. SSRIs like citalopram also suppress REM sleep, though through a different primary mechanism of action. The effects of multimodal agents like vortioxetine and atypical antipsychotics such as lurasidone are more complex, reflecting their engagement with multiple receptor systems.
This comparative guide highlights the diverse pharmacological approaches to modulating REM sleep and underscores the importance of understanding the underlying neurochemical pathways. The provided data and methodologies serve as a valuable resource for researchers and drug development professionals working to advance our understanding and treatment of sleep and mood disorders.
References
A Comparative Guide: Enhanced In Vivo Profile of SB-656104 over SB-269970
This guide provides a detailed comparison of the in vivo properties of the selective 5-HT7 receptor antagonist, SB-656104, and its predecessor, SB-269970. The development of this compound aimed to address the pharmacokinetic limitations of SB-269970, thereby providing a more robust tool for in vivo research. This guide will delve into the experimental data that underscores the improved characteristics of this compound.
Pharmacokinetic Profile: A Clear Advancement
The primary advantage of this compound over SB-269970 lies in its significantly improved pharmacokinetic profile, particularly its longer half-life and reduced clearance rate. These enhancements allow for more sustained plasma and brain concentrations, which are crucial for conducting in vivo studies that require prolonged target engagement.
Table 1: Comparative Pharmacokinetic Parameters in Rats
| Parameter | This compound | SB-269970 | Reference |
| Half-life (t1/2) | ~2 hours (i.v.), 1.4 hours (i.p.) | <0.5 hours | [1] |
| Blood Clearance (CLb) | Moderate (57 ± 4 ml min−1 kg−1) | High (~140 ml min−1 kg−1) | [1][2] |
| Oral Bioavailability | 16% | Not ideal for in vivo studies | [1] |
| CNS Penetration (Brain:Blood Ratio) | 0.9 : 1 | ~0.83 : 1 | [1] |
Pharmacodynamic Efficacy: Demonstrating In Vivo Target Engagement
Both compounds effectively antagonize the 5-HT7 receptor in vivo. A key model used to demonstrate this is the 5-carboxamidotryptamine (B1209777) (5-CT)-induced hypothermia model in guinea pigs. Both this compound and SB-269970 have been shown to reverse the hypothermic effects of 5-CT, confirming their ability to block the 5-HT7 receptor in a living system.
Table 2: In Vivo Efficacy in the 5-CT-Induced Hypothermia Model in Guinea Pigs
| Compound | Dose (mg/kg, i.p.) | Effect | ED50 | Reference |
| This compound | 1, 3, 10, 30 | Significant reversal of hypothermia | 2 mg/kg | |
| SB-269970 | 1 - 30 | Dose-dependent inhibition of hypothermia | 2.96 ± 0.2 mg/kg |
Another significant in vivo effect observed for both antagonists is the modulation of REM sleep in rats. Both compounds, when administered at the beginning of the sleep period, increased the latency to the onset of REM sleep and reduced the total amount of REM sleep, providing further evidence for the role of 5-HT7 receptors in sleep architecture.
Experimental Protocols
Pharmacokinetic Studies in Rats
-
This compound: The disposition pharmacokinetics were determined in rats (n=3) following a 1-hour intravenous infusion (1 mg/kg). For intraperitoneal administration, a single dose (10 mg/kg) was given to male rats, and blood and brain concentrations were measured at various time points. Oral bioavailability was assessed after administration of a 3 mg/kg aqueous suspension.
-
SB-269970: Pharmacokinetic parameters were determined in adult male Sprague Dawley rats. The compound was administered via intravenous infusion to determine clearance and brain penetration. For single-dose studies, 3 mg/kg was administered intraperitoneally, and brain and blood levels were measured at 30 and 60 minutes.
5-CT-Induced Hypothermia in Guinea Pigs
This pharmacodynamic model assesses 5-HT7 receptor antagonism in vivo.
-
Guinea pigs are administered the antagonist (this compound or SB-269970) via intraperitoneal injection.
-
After a set pre-treatment time (e.g., 60 minutes), 5-CT (0.3 mg/kg, i.p.) is administered to induce hypothermia.
-
Core body temperature is monitored to determine the extent to which the antagonist can reverse the hypothermic effect of 5-CT.
REM Sleep Modulation in Rats
To evaluate the effects on sleep architecture, rats are administered the compounds at the beginning of their sleep period. Electroencephalogram (EEG) recordings are then used to monitor and quantify the different sleep stages, including the latency to and duration of REM and non-REM sleep.
Signaling Pathway and Experimental Workflow
The 5-HT7 receptor is a G-protein coupled receptor that, upon activation by serotonin (B10506) (5-HT), stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Both this compound and SB-269970 act as antagonists at this receptor, blocking the downstream signaling cascade.
Caption: 5-HT7 Receptor Signaling Pathway and Antagonism.
The experimental workflow for comparing these antagonists in vivo typically follows a logical progression from pharmacokinetic characterization to pharmacodynamic assessment.
Caption: In Vivo Antagonist Comparison Workflow.
References
A Head-to-Head Examination of SB-656104 and Other CNS Drugs: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the selective 5-HT7 receptor antagonist SB-656104 and its potential therapeutic applications in comparison to other classes of Central Nervous System (CNS) drugs. This document synthesizes preclinical data to offer insights into its pharmacological profile and potential efficacy in models of depression, cognitive deficits, and psychosis.
While direct head-to-head clinical studies of this compound against a wide range of CNS drugs are not yet available, preclinical evidence provides a foundation for understanding its unique mechanism of action and potential therapeutic advantages. This guide will focus on comparing this compound with the structurally similar 5-HT7 antagonist SB-269970, as well as with established CNS drug classes such as Selective Serotonin Reuptake Inhibitors (SSRIs) and antipsychotics, through the lens of relevant animal models.
Comparative Efficacy in Preclinical Models
To facilitate an objective comparison, the following tables summarize the performance of this compound's close analog, SB-269970, and other CNS drugs in key behavioral paradigms used to assess antidepressant, pro-cognitive, and antipsychotic-like effects. Due to the limited public data on this compound in these specific models, data for SB-269970 is used as a proxy for 5-HT7 receptor antagonism.
Antidepressant-like Activity: Forced Swim Test
The Forced Swim Test (FST) is a widely used rodent behavioral test to screen for antidepressant efficacy. A decrease in immobility time is indicative of an antidepressant-like effect.
| Drug Class | Compound(s) | Species | Key Findings |
| 5-HT7 Antagonist | SB-269970 | Rat | Data not available in the public domain. |
| SSRI | Fluoxetine, Sertraline, Escitalopram | Rat | Consistently decrease immobility time and increase active behaviors like swimming.[1][2] |
Pro-cognitive Effects: Novel Object Recognition Test
The Novel Object Recognition (NOR) test assesses learning and memory in rodents. An increase in the exploration of a novel object compared to a familiar one indicates pro-cognitive effects.
| Drug Class | Compound(s) | Species | Key Findings |
| 5-HT7 Antagonist | SB-269970 | Rat | Attenuated a temporal deficit in novel object recognition, suggesting an improvement in recognition memory.[3] |
| Atypical Antipsychotic | Risperidone, Olanzapine | Rat | Have shown efficacy in reversing cognitive deficits in the NOR test in animal models of schizophrenia.[4] |
| Typical Antipsychotic | Haloperidol | Rat | Generally does not improve, and can sometimes impair, performance in the NOR test.[4] |
Antipsychotic-like Activity: Prepulse Inhibition Test
Prepulse Inhibition (PPI) of the startle reflex is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Reversal of a deficit in PPI in animal models is indicative of antipsychotic-like activity.
| Drug Class | Compound(s) | Species | Key Findings |
| 5-HT7 Antagonist | SB-269970 | Mouse | Did not affect baseline or PCP-disrupted PPI. However, 5-HT7 receptor knockout mice showed a reduced PPI disruption by PCP, suggesting a role for the receptor in this model. |
| Atypical Antipsychotic | Clozapine, Risperidone | Rat | Effective in restoring PPI deficits in animal models of schizophrenia. |
| Typical Antipsychotic | Haloperidol | Rat | Can restore PPI deficits induced by dopamine (B1211576) agonists, but is often ineffective against deficits induced by NMDA antagonists like PCP. |
Head-to-Head Comparison: this compound vs. SB-269970 in REM Sleep Modulation
A direct head-to-head study in rats demonstrated that both this compound and SB-269970, selective 5-HT7 receptor antagonists, have significant effects on Rapid Eye Movement (REM) sleep architecture.
| Parameter | This compound | SB-269970-A |
| Effect on REM Sleep Latency | Significantly increased at 30 mg/kg, i.p. | Qualitatively similar effects to this compound. |
| Effect on Total REM Sleep | Significantly reduced at 10 and 30 mg/kg, i.p. | Qualitatively similar effects to this compound. |
| Effect on Non-REM Sleep | No significant effect on latency or amount. | No significant effect on latency or amount. |
| Pharmacokinetic Profile | Longer half-life (t1/2 ≈ 1.4 h in rats). | Shorter half-life (t1/2 < 0.5 h in rats). |
These findings suggest that 5-HT7 receptor antagonism robustly suppresses REM sleep, a characteristic shared with many clinically effective antidepressant medications. The improved pharmacokinetic profile of this compound makes it a more suitable candidate for further clinical development.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Forced Swim Test (Rat)
Objective: To assess antidepressant-like activity.
Apparatus: A cylindrical tank (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute period.
-
Test session (Day 2): 24 hours after the pre-test, rats are administered the test compound or vehicle. Following the appropriate pre-treatment time, they are placed back in the cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (making only movements necessary to keep the head above water) during the 5-minute test session is recorded and analyzed. A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Novel Object Recognition Test (Rat)
Objective: To assess learning and recognition memory.
Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm). A set of distinct objects that are heavy enough not to be displaced by the rats.
Procedure:
-
Habituation: Rats are allowed to freely explore the empty arena for a set period (e.g., 10 minutes) on consecutive days to acclimate to the environment.
-
Training/Sample Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined period (e.g., 5-10 minutes).
-
Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the novel and familiar objects is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Prepulse Inhibition of Acoustic Startle (Rat)
Objective: To assess sensorimotor gating.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: The rat is placed in the startle chamber for a brief acclimation period with background noise.
-
Test Session: The session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse, e.g., 120 dB) is presented.
-
Prepulse + Pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is measured for each trial. Prepulse inhibition is calculated as: [1 - (Startle amplitude on prepulse + pulse trials / Startle amplitude on pulse-alone trials)] x 100%. A higher percentage indicates stronger PPI.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
Proposed Signaling Pathway for 5-HT7 Receptor in REM Sleep Regulation
Experimental Workflow for the Forced Swim Test
Experimental Workflow for the Novel Object Recognition Test
References
- 1. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Correlating SB-656104 Dosage with Behavioral Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-HT7 receptor antagonist SB-656104, examining its dosage-dependent effects on behavioral outcomes as documented in preclinical studies. As direct studies on this compound in models of anxiety and depression are limited, this guide includes comparative data for the structurally similar and well-characterized 5-HT7 antagonist, SB-269970, to offer a broader perspective on the potential therapeutic applications of this class of compounds.
Data Presentation: Dosage and Behavioral Outcomes
The following tables summarize the quantitative data from preclinical studies on this compound and the comparator compound SB-269970, detailing the dosages used and the observed behavioral effects.
Table 1: this compound Dosage and Observed Outcomes
| Compound | Dosage | Administration Route | Animal Model | Behavioral/Physiological Outcome | Reference |
| This compound | 10 mg/kg | Intraperitoneal (i.p.) | Rat | Reduced total amount of REM sleep. | [1] |
| This compound | 30 mg/kg | Intraperitoneal (i.p.) | Rat | Significantly increased latency to REM sleep and reduced total REM sleep. | [1] |
| This compound | 1, 3, 10, 30 mg/kg | Intraperitoneal (i.p.) | Guinea Pig | Dose-dependent reversal of 5-CT-induced hypothermia (ED50 = 2 mg/kg). | [2] |
Table 2: SB-269970 Dosage and Behavioral Outcomes in Anxiety and Depression Models
| Compound | Dosage | Administration Route | Animal Model | Behavioral Outcome |
| SB-269970 | 0.5, 1 mg/kg | Intraperitoneal (i.p.) | Rat | Anxiolytic-like effects in the elevated plus-maze and Vogel drinking test. |
| SB-269970 | 5, 10 mg/kg | Intraperitoneal (i.p.) | Mouse | Antidepressant-like activity in the forced swimming and tail suspension tests. |
Experimental Protocols
Detailed methodologies for the key behavioral assays cited are provided below. These protocols are essential for the replication and validation of the reported findings.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor, with two open and two enclosed arms.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Placement: Each animal is placed in the center of the maze, facing an open arm.
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system or by a trained observer.
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Forced Swim Test (FST)
The Forced Swim Test is a common model to evaluate antidepressant-like activity. The test is based on the principle that an animal will cease escape behaviors and become immobile when placed in an inescapable, stressful situation.
Procedure:
-
Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Pre-test (for rats): On the first day, rats are placed in the water for a 15-minute pre-swim session.
-
Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), the animal is placed in the water for a 5-minute (rats) or 6-minute (mice) session.
-
Data Collection: The duration of immobility (floating with minimal movements to keep the head above water) is recorded during the last 4 minutes of the test.
-
Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Mandatory Visualization
Signaling Pathway of 5-HT7 Receptor Antagonists
The primary mechanism of action for this compound and related compounds is the blockade of the 5-HT7 receptor. This receptor is coupled to Gs and G12 proteins, and its activation leads to downstream signaling cascades involving adenylyl cyclase and RhoA. Antagonism of this receptor modulates these pathways.
Caption: 5-HT7 Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow for Behavioral Outcomes
The following diagram illustrates a typical workflow for preclinical studies investigating the effects of a compound on behavioral outcomes.
Caption: Preclinical Behavioral Testing Workflow.
References
Safety Operating Guide
Personal protective equipment for handling SB-656104
Essential Safety and Handling Guide for SB-656104
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is based on best practices for handling potent research compounds in a laboratory setting.
I. Compound Overview and Hazards
This compound is a potent and selective 5-HT7 receptor antagonist.[1][2] As with many novel research compounds, a comprehensive safety profile, including a formal Safety Data Sheet (SDS), may not be readily available. Therefore, it is imperative to treat this compound as a potentially hazardous substance. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and accidental ingestion.[3]
Quantitative Data Summary:
The following table summarizes key quantitative data found in the literature for this compound. This information is provided for research context and does not constitute safety exposure limits.
| Parameter | Value | Species | Assay/Method |
| pKi (5-HT7a) | 8.7 ± 0.1 | Human | Radioligand Binding Assay |
| pKi (5-HT7b) | 8.5 ± 0.2 | Human | Radioligand Binding Assay |
| pA2 | 8.5 | Human | cAMP Accumulation Assay |
| ED50 | 2 mg/kg | Guinea Pig | Reversal of 5-CT-induced hypothermia |
| Blood Clearance (CLb) | 58 ± 6 ml min⁻¹ kg⁻¹ | Rat | Intravenous Infusion |
| Brain:Blood Ratio | 0.9:1 | Rat | Steady State |
| Half-life (t1/2) | 1.4 h | Rat | Intraperitoneal Administration |
II. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure that the selected PPE is appropriate for the planned procedures.[4][5] The following table outlines the recommended PPE for handling this and other potent compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides a barrier against dermal absorption. The outer glove can be removed immediately in case of a splash. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles protect the eyes from splashes, while a face shield provides an additional layer of protection for the entire face. |
| Body Protection | A disposable, solid-front lab coat or coveralls. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator. | Recommended when handling the compound as a powder to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
III. Handling Procedures
A. Engineering Controls:
When handling this compound as a powder, it is crucial to use engineering controls to minimize the risk of inhalation.
-
Chemical Fume Hood: All weighing and initial dilutions of the powdered compound should be performed within a certified chemical fume hood.
-
Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure (also known as a powder containment hood) provides excellent protection.
B. Procedural Steps for Handling Powder:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Weighing: Carefully weigh the desired amount of this compound within a chemical fume hood or ventilated balance enclosure. Use techniques that minimize dust generation, such as gentle scooping.
-
Dissolving: To prepare a solution, add the solvent to the solid to avoid splashing. Keep the container covered as much as possible during this process.
-
Cleanup: Decontaminate all surfaces and equipment that may have come into contact with the compound.
IV. Disposal Plan
Proper disposal of chemical waste is essential to protect both laboratory personnel and the environment.
A. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
B. Disposal Method:
All waste containing this compound should be disposed of through your institution's hazardous waste management program. The preferred method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.
Visualizations
Signaling Pathway of 5-HT7 Receptor
This compound acts as an antagonist at the 5-HT7 receptor. The diagram below illustrates the canonical signaling pathway of this receptor, which this compound inhibits. The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), couples to a stimulatory Gs protein. This initiates a cascade that leads to the production of cyclic AMP (cAMP).
Caption: Signaling pathway of the 5-HT7 receptor and the inhibitory action of this compound.
Experimental Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate PPE when working with this compound.
Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).
References
- 1. This compound-A, a novel selective 5-HT7 receptor antagonist, modulates REM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A: a novel 5-HT(7) receptor antagonist with improved in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agnopharma.com [agnopharma.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
